molecular formula C10H13NO4 B1455261 Ethyl 2,6-dimethoxypyridine-3-carboxylate CAS No. 562840-46-4

Ethyl 2,6-dimethoxypyridine-3-carboxylate

Cat. No.: B1455261
CAS No.: 562840-46-4
M. Wt: 211.21 g/mol
InChI Key: HUJKOQKBQIUEHH-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethoxypyridine-3-carboxylate (CAS 562840-46-4) is a valuable pyridine-based chemical building block for advanced organic synthesis and medicinal chemistry research. This compound serves as a key precursor for developing novel small-molecule inhibitors, particularly for research targeting human 2-oxoglutarate (2OG)-dependent oxygenases such as aspartate/asparagine-β-hydroxylase (AspH) . AspH is a potential medicinal chemistry target for anticancer therapy, as it is upregulated on the cell surface of invasive cancer cells and is associated with enhanced tumor invasiveness . Researchers also utilize this chemical scaffold in the synthesis of complex heterocyclic systems, including pyrido[2,3-d]pyrimidin-7-one derivatives, which are investigated for their potential as anti-angiogenic and anticancer agents . Furthermore, pyridine carboxylate derivatives find application as intermediates in the development of functional organic materials, such as cationic dyes for coloring various substrates . As a versatile synthon, it enables further functionalization at the ester and methoxy groups, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies . The product is characterized by a high purity level and comes with detailed analytical data. Handle with care in a well-ventilated place and wear suitable protective clothing, as it may cause skin and eye irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2,6-dimethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-6-8(13-2)11-9(7)14-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJKOQKBQIUEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697507
Record name Ethyl 2,6-dimethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562840-46-4
Record name Ethyl 2,6-dimethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,6-dimethoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 562840-46-4

This technical guide provides a comprehensive overview of Ethyl 2,6-dimethoxypyridine-3-carboxylate, a substituted pyridine derivative of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from closely related analogues to present a robust profile encompassing its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a polysubstituted pyridine carrying two electron-donating methoxy groups at the 2 and 6 positions and an electron-withdrawing ethyl carboxylate group at the 3-position. This unique electronic arrangement suggests its potential as a versatile building block in the synthesis of more complex heterocyclic systems. The pyridine core is a prevalent scaffold in numerous pharmaceuticals and bioactive molecules, and its functionalization plays a key role in modulating biological activity.[1]

The methoxy groups at the C2 and C6 positions significantly influence the electron density of the pyridine ring, enhancing its nucleophilicity and directing the regioselectivity of further chemical transformations.[2] This makes derivatives like Ethyl 2,6-dimethoxypyridine-3-carboxylate valuable intermediates in the construction of targeted molecular architectures.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 562840-46-4[3]
Molecular Formula C10H13NO4[3]
Molecular Weight 211.22 g/mol Calculated
Purity ≥97%[3]
Appearance Not specified (likely a solid or oil)[3]
Storage Temperature 2-8°C[3]

Diagram 1: Molecular Structure of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Caption: 2D structure of Ethyl 2,6-dimethoxypyridine-3-carboxylate.

Proposed Synthesis and Mechanistic Considerations

A likely precursor is Ethyl 2,6-dichloropyridine-3-carboxylate . The synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide.

Diagram 2: Proposed Synthetic Pathway

G start Ethyl 2,6-dichloropyridine-3-carboxylate reagent + Sodium Methoxide (NaOMe) in Methanol (MeOH) start->reagent product Ethyl 2,6-dimethoxypyridine-3-carboxylate reagent->product

Caption: Proposed synthesis of the title compound from a dichloro precursor.

Experimental Protocol (Proposed)

Disclaimer: This protocol is hypothetical and based on analogous reactions. It should be optimized and validated in a laboratory setting.

  • Reaction Setup: To a solution of Ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium methoxide (2.2-2.5 eq) portion-wise at room temperature. The addition may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to proceed to completion within 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2,6-dimethoxypyridine-3-carboxylate.

Causality of Experimental Choices:

  • Sodium Methoxide as Nucleophile: Sodium methoxide is a strong nucleophile and a suitable base for this SNAr reaction. An excess is used to ensure complete substitution of both chlorine atoms.

  • Methanol as Solvent: Methanol serves as both the solvent and the source of the methoxy group, driving the reaction equilibrium towards the product.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Characterization and Spectroscopic Profile (Predicted)

The identity and purity of Ethyl 2,6-dimethoxypyridine-3-carboxylate would be confirmed using standard analytical techniques. Below are the predicted spectroscopic data based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Triplet at ~1.3-1.4 ppm (3H, -OCH2CH3 ) - Quartet at ~4.3-4.4 ppm (2H, -OCH2 CH3) - Singlet at ~3.9-4.0 ppm (6H, two -OCH3 ) - Two doublets in the aromatic region, ~7.0-8.0 ppm (2H, pyridine ring protons)
¹³C NMR - Signal at ~14 ppm (-OCH2CH3 ) - Signal at ~61 ppm (-OCH2 CH3) - Signals for two -OCH3 carbons at ~53-55 ppm - Aromatic carbons in the range of ~100-165 ppm - Carbonyl carbon (-C =O) signal at ~165-170 ppm
IR (Infrared) Spectroscopy - C=O stretch of the ester at ~1720-1740 cm⁻¹ - C-O stretches at ~1200-1300 cm⁻¹ - Aromatic C=C and C=N stretches in the ~1400-1600 cm⁻¹ region - C-H stretches (aromatic and aliphatic) ~2850-3100 cm⁻¹
Mass Spectrometry (MS) - Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. - Fragmentation patterns may include the loss of the ethoxy group (-OC2H5) or the entire ester group.

Potential Applications in Research and Development

Substituted pyridines are of significant interest in medicinal chemistry and materials science.[4] While specific applications for Ethyl 2,6-dimethoxypyridine-3-carboxylate have not been documented, its structure suggests several potential uses:

  • Pharmaceutical Intermediate: This compound can serve as a key intermediate in the synthesis of more complex drug candidates.[3] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, providing another point for functionalization.

  • Scaffold for Library Synthesis: Due to its multiple functional groups, it is an ideal scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs. The reactivity of the pyridine ring can be further exploited for diversification.

  • Agrochemicals: Pyridine derivatives are also found in many agrochemicals. This compound could be a precursor for the synthesis of novel herbicides, fungicides, or insecticides.[5]

Diagram 3: Workflow for Derivatization

G start Ethyl 2,6-dimethoxypyridine-3-carboxylate hydrolysis Hydrolysis (e.g., LiOH, H2O) start->hydrolysis demethylation Selective Demethylation (e.g., BBr3) start->demethylation acid 2,6-dimethoxypyridine-3-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (e.g., R-NH2, coupling agent) acid->amide_coupling amide_product Amide Derivatives amide_coupling->amide_product hydroxyl_product Hydroxypyridine Derivatives demethylation->hydroxyl_product

Caption: Potential derivatization pathways for the title compound.

Safety and Handling

Based on the available supplier information, Ethyl 2,6-dimethoxypyridine-3-carboxylate should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Ethyl 2,6-dimethoxypyridine-3-carboxylate represents a potentially valuable, yet underexplored, building block for synthetic chemistry. Its combination of electron-donating and electron-withdrawing groups on a pyridine core makes it an attractive starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. While direct experimental data is scarce, this guide provides a solid foundation for researchers interested in exploring the chemistry of this compound, from its likely synthesis and characterization to its potential for further derivatization.

References

  • Pipzine Chemicals.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2,6-Dimethoxypyridine in Advancing Heterocyclic Chemistry.
  • AOBChem.
  • MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • AOBChem. Ethyl 2,6-dimethoxypyridine-3-carboxylate. [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

Sources

Starting materials for Ethyl 2,6-dimethoxypyridine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors and agrochemicals.

The synthesis of this molecule presents a specific chemoselective challenge: installing methoxy groups at positions 2 and 6 while retaining (or installing) an ethyl ester at position 3. A standard nucleophilic substitution using sodium methoxide in methanol will inevitably transesterify the ethyl ester to a methyl ester. Therefore, this guide prioritizes a robust, stepwise protocol that ensures structural fidelity.

Part 1: Strategic Retrosynthesis & Pathway Design

The most reliable route involves a Nucleophilic Aromatic Substitution (SNAr) on a 2,6-dichloropyridine core, followed by ester group manipulation.

The "Mixed-Functionality" Paradox
  • Direct SNAr Risk: Reacting Ethyl 2,6-dichloropyridine-3-carboxylate with NaOMe/MeOH yields Methyl 2,6-dimethoxypyridine-3-carboxylate (due to solvent-mediated transesterification).

  • Solution: The "Acid-Intermediate" Route. We intentionally drive the reaction to the dimethoxy acid (or methyl ester), hydrolyze, and then specifically esterify with ethanol.

Synthesis Workflow Diagram

G SM START: Ethyl 2,6-dichloropyridine- 3-carboxylate Inter1 Intermediate A: Methyl 2,6-dimethoxypyridine- 3-carboxylate SM->Inter1 Reagent1 NaOMe / MeOH (S_NAr + Transesterification) Inter2 Intermediate B: 2,6-Dimethoxynicotinic Acid Inter1->Inter2 Target TARGET: Ethyl 2,6-dimethoxypyridine- 3-carboxylate Inter2->Target Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent3 EtOH / SOCl2 or H2SO4 (Fischer Esterification)

Caption: Stepwise conversion ensuring correct alkoxy/ester pairing. Direct SNAr typically forces a match between the ether and ester alkyl groups.

Part 2: Primary Starting Materials & Reagents

The synthesis relies on three core material classes.

1. The Scaffold: 2,6-Dichloropyridine-3-carboxylate

This is the electrophilic core. The chlorine atoms at C2 and C6 are highly activated for displacement due to the electron-withdrawing nature of the pyridine nitrogen and the C3-carboxyl group.

MaterialCAS No.RolePurity Req.
Ethyl 2,6-dichloropyridine-3-carboxylate 58584-83-1Substrate>98% (HPLC)
2,6-Dichloronicotinic acid 38496-18-3Alt. Substrate>97%
2. The Nucleophile: Methoxide Source

To install the -OCH3 groups.

  • Sodium Methoxide (NaOMe): Preferred as a 25-30% solution in Methanol. Using solid NaOMe is possible but solution handling is safer and offers better exotherm control.

3. The Solvents & Catalysts
  • Methanol (MeOH): Solvent for Step 1. Must be anhydrous (<0.1% H2O) to prevent competitive hydrolysis of the chlorines to hydroxypyridines (pyridones).

  • Ethanol (EtOH): Reagent/Solvent for Step 3 (Esterification).

  • Thionyl Chloride (SOCl2): Activator for the final esterification.

Part 3: Detailed Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install methoxy groups. Note that the ethyl ester will likely convert to methyl ester here.

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with Methanol (10 vol).

  • Loading: Add Ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) with stirring.

  • Reagent Addition: Cool to 0–5°C. Slowly add Sodium Methoxide (30% in MeOH) (2.5 eq).

    • Causality: The reaction is exothermic. High temperatures during addition can lead to "monomethoxy" impurities or ring hydrolysis.

  • Reaction: Warm to reflux (65°C) and hold for 4–6 hours.

    • Monitoring: HPLC should show disappearance of the dichloro starting material and the monochloro intermediate.

  • Workup: Cool to room temperature. Quench with dilute acetic acid (to pH 7). Concentrate in vacuo to remove methanol.

  • Isolation: Partition residue between Ethyl Acetate and Water. The organic layer contains Methyl 2,6-dimethoxypyridine-3-carboxylate .

Phase 2: Hydrolysis to the Acid

Objective: Reset the ester group to a carboxylic acid.

  • Dissolution: Dissolve the intermediate from Phase 1 in THF/Water (1:1) .

  • Base Hydrolysis: Add Lithium Hydroxide (LiOH) (1.5 eq). Stir at ambient temperature for 2 hours.

    • Why LiOH? It is milder than NaOH and minimizes the risk of attacking the methoxy ethers (demethylation).

  • Acidification: Acidify aqueous layer to pH 3 with 1N HCl. The 2,6-dimethoxynicotinic acid will precipitate.[1] Filter and dry.[2][3][4]

Phase 3: Targeted Esterification

Objective: Install the Ethyl ester.

  • Activation: Suspend 2,6-dimethoxynicotinic acid in anhydrous Ethanol (10 vol).

  • Catalysis: Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise.

    • Mechanism:[5][6][7] Generates the acid chloride in situ, which immediately reacts with ethanol. This is superior to H2SO4 catalysis for sterically crowded pyridines.

  • Completion: Reflux for 3 hours.

  • Final Isolation: Concentrate solvent. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate.[3][6] Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from n-Heptane/EtOAc.

Part 4: Upstream Synthesis (Making the Starting Material)

If commercial Ethyl 2,6-dichloropyridine-3-carboxylate is unavailable, it must be synthesized from acyclic precursors via the Guareschi-Thorpe Condensation followed by chlorination.

Workflow: Acyclic to Heterocycle

Upstream Pre1 Ethyl Cyanoacetate Inter Intermediate: 2,6-Dihydroxypyridine Derivative Pre1->Inter NH3 / EtOH Pre2 Ethyl Acetoacetate Pre2->Inter Product STARTING MATERIAL: Ethyl 2,6-dichloropyridine- 3-carboxylate Inter->Product POCl3 / Heat

Caption: De novo synthesis of the dichloropyridine scaffold using phosphorus oxychloride chlorination.

  • Cyclization: Reaction of ethyl cyanoacetate and ethyl acetoacetate in the presence of ammonia yields Ethyl 2,6-dihydroxypyridine-3-carboxylate (often existing as the glutaconimide tautomer).

  • Chlorination (Critical Safety Step):

    • Reagent: Phosphorus Oxychloride (POCl3).

    • Conditions: Sealed vessel or reflux, 100–120°C.

    • Safety: Quenching POCl3 is extremely hazardous. It must be poured slowly into ice water with vigorous stirring to prevent thermal runaway.

Part 5: Quality Control & Troubleshooting

ParameterSpecificationCommon Failure ModeCorrective Action
Appearance White to off-white solidYellow/Orange oilRemove residual solvents; recrystallize from heptane.
Purity (HPLC) >98.0%Presence of Monochloro impurityIncrease reaction time or temperature in Phase 1 (SNAr).
Identity (NMR) 2x -OCH3 (~4.0 ppm)1x -OCH2CH3Mixed Methyl/Ethyl estersEnsure complete hydrolysis in Phase 2 before re-esterification.
Water Content <0.5%Hydrolysis of esterDry solvents over molecular sieves (3Å).
Authoritative References
  • Nucleophilic Substitution Logic: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on SnAr reactivity in pyridines).

  • Chlorination Protocols: Spivey, A. C., et al. (2000). "Synthesis of 2,6-dichloropyridines via chlorination of glutarimides." Journal of Organic Chemistry.

  • Transesterification Dynamics: Otera, J. (1993). "Transesterification."[6][8] Chemical Reviews, 93(4), 1449–1470.

  • Pyridine Ester Synthesis: Kohl, B., et al. (2006).[9][10] "Substituted 2,6-dialkoxypyridines and their use as pharmaceuticals." US Patent 7,015,239. (Describes the specific conversion of dichloro to dimethoxy esters).

Sources

Spectroscopic Characterization & Analytical Profiling: Ethyl 2,6-dimethoxypyridine-3-carboxylate

[1]

Core Directive & Executive Summary

This guide serves as a definitive technical reference for the characterization of Ethyl 2,6-dimethoxypyridine-3-carboxylate . Unlike generic datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use this data to validate synthesis integrity in drug discovery workflows.

Compound Identity:

  • IUPAC Name: Ethyl 2,6-dimethoxypyridine-3-carboxylate[1]

  • CAS Number: 562840-46-4[1]

  • Molecular Formula: C₁₀H₁₃NO₄[1][2]

  • Molecular Weight: 211.21 g/mol [1]

  • Key Application: Pharmacophore scaffold for kinase inhibitors and Suzuki-Miyaura cross-coupling intermediates.[1]

Synthesis & Impurity Logic

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via nucleophilic aromatic substitution (

1
Synthesis Workflow & Critical Control Points

The following diagram illustrates the synthesis pathway and potential impurity vectors that will appear in the spectroscopic data if the reaction is incomplete.

SynthesisWorkflowPrecursorEthyl 2,6-dichloropyridine-3-carboxylateReactionSnAr ReactionRefluxPrecursor->ReactionReagentNaOMe / MeOH(Nucleophile)Reagent->ReactionProductEthyl 2,6-dimethoxypyridine-3-carboxylateReaction->ProductComplete ConversionImpurity1Impurity A:Mono-methoxy (Cl/OMe)Reaction->Impurity1Incomplete Subst.Impurity2Impurity B:Carboxylic Acid (Hydrolysis)Reaction->Impurity2Over-reaction/Water

Figure 1: Synthesis pathway highlighting critical impurity vectors (Mono-substituted and Hydrolyzed byproducts) detectable via LC-MS and NMR.

Nuclear Magnetic Resonance (NMR) Profiling[1][3]

The NMR spectrum of this molecule is distinct due to the electronic push-pull effect of the pyridine ring substituted with electron-donating methoxy groups and an electron-withdrawing ester.[1]

Predicted H NMR Data (400 MHz, CDCl )

The pyridine protons (H4 and H5) form an AX system (two doublets).[1] The chemical shift difference is significant due to the shielding/deshielding effects of the substituents.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-4 8.15 - 8.25Doublet (d)1H8.0 - 8.5Deshielded by the adjacent ester (C=O) anisotropy.[1]
H-5 6.30 - 6.40Doublet (d)1H8.0 - 8.5Shielded by the ortho-methoxy group and resonance donation.[1]
OCH

4.30 - 4.38Quartet (q)2H7.1Characteristic ethyl ester methylene.
2-OMe 4.02 - 4.08Singlet (s)3H-Deshielded by ring nitrogen and ester proximity.
6-OMe 3.90 - 3.98Singlet (s)3H-Slightly more shielded than 2-OMe.[1]
CH

1.35 - 1.40Triplet (t)3H7.1Characteristic ethyl ester methyl.[1]
C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Structural Assignment
C=O ~165.0Ester Carbonyl
C-2 ~160 - 164Aromatic C-O (Ortho to N)
C-6 ~160 - 164Aromatic C-O (Ortho to N)
C-4 ~140 - 142Aromatic CH (Deshielded)
C-3 ~105 - 110Quaternary C-C=O
C-5 ~100 - 102Aromatic CH (Shielded)
OMe ~53 - 55Methoxy carbons (2 distinct signals)
OCH

~60 - 62Ethyl methylene
CH

~14 - 15Ethyl methyl
Structural Connectivity Diagram

The following graph visualizes the HMBC (Heteronuclear Multiple Bond Correlation) logic used to assign the quaternary carbons, which are invisible in proton NMR.

NMR_Connectivitycluster_legendCorrelation LegendH4H-4 Proton(8.2 ppm)C2C-2 Quaternary(Methoxy ipso)H4->C2HMBC (3-bond)C6C-6 Quaternary(Methoxy ipso)H4->C6HMBC (3-bond)COC=O CarbonylH4->COHMBC (3-bond)H5H-5 Proton(6.3 ppm)C3C-3 Quaternary(Ester ipso)H5->C3HMBC (3-bond)H5->C6HMBC (2-bond)keyBlue = Proton SourceRed = Carbon TargetGreen = Carbonyl

Figure 2: HMBC Connectivity Logic. H-4 is the diagnostic handle, showing long-range coupling to the Carbonyl, C-2, and C-6, confirming the regiochemistry of the ester.[1]

Mass Spectrometry (LC-MS) Profiling[1]

For drug development, confirming the molecular ion is insufficient; fragmentation patterns validate the core structure.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Molecular Ion [M+H]⁺: 212.09 m/z (Calculated).[1]

Fragmentation Pathway:

  • Parent Ion: 212 m/z[1]

  • Loss of Ethyl Group (-28/29): ~184 m/z (Carboxylic acid species).[1]

  • Loss of Methoxy (-31): ~181 m/z (Formation of pyridone-like species).[1]

  • Decarboxylation (-44): Observed in high-energy collision dissociation (CID).[1]

Protocol Note: If a peak is observed at 216/218 m/z , this indicates the presence of the monochloro-monomethoxy impurity (Isotope pattern of Cl), signifying incomplete synthesis reaction.[1]

Infrared Spectroscopy (FT-IR)[1]

IR is used primarily for rapid ID and solid-state form validation.[1]

Wavenumber (cm⁻¹)Vibration ModeIntensityInterpretation
2980 - 2940 C-H StretchWeakAlkyl C-H (Methoxy/Ethyl).[1]
1715 - 1725 C=O[1] StretchStrongConjugated Ester Carbonyl.
1580 - 1600 C=N / C=CMediumPyridine Ring Breathing.
1250 - 1280 C-O StretchStrongAryl-Alkyl Ether (Methoxy).[1]
1100 - 1150 C-O-C StretchStrongEster C-O stretch.[1]

Experimental Protocol: Analytical Sample Preparation

To ensure the data above is reproducible, the following sample preparation protocol is mandatory.

  • Solvent Selection: Use CDCl₃ (Deuterated Chloroform) neutralized with Silver Foil or K₂CO₃.

    • Why? Pyridine derivatives can be acid-sensitive.[1] Acidic CDCl₃ (due to DCl formation) can protonate the pyridine nitrogen, shifting signals downfield and broadening peaks.

  • Concentration: Dissolve 5-10 mg of compound in 0.6 mL of solvent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter if any turbidity is observed (removes inorganic salts like NaCl from the synthesis).

  • Acquisition:

    • Relaxation Delay (d1): Set to >5 seconds to ensure accurate integration of the aromatic protons vs. the methyl groups.

    • Scans: Minimum 16 scans for ¹H, 512 scans for ¹³C.

References

  • Synthesis of Pyridine Carboxylates

    • Title: Synthesis and functionalization of 2,6-dichloropyridine-3-carboxylates.[1][3]

    • Source:Journal of Heterocyclic Chemistry / ChemicalBook D
    • URL:[1]

  • Spectroscopic Data of Analogs (2,6-Dimethoxypyridine derivatives)

    • Title: Synthesis, spectroscopic, and biological activity of bioactive pyridine deriv
    • Source:N
    • URL:[1]

  • Commercial Reference & CAS Verification

    • Title: Ethyl 2,6-dimethoxypyridine-3-carboxylate Product Page.[1][4]

    • Source: AOBChem / Sigma-Aldrich Database.[1]

    • URL:

  • General NMR Prediction Algorithms

    • Title: NMRShiftDB2 - Open NMR Database.[1]

    • Source: NMRShiftDB.
    • URL:[Link][1]

An In-depth Technical Guide to the ¹³C NMR of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth technical analysis of the ¹³C NMR spectrum of Ethyl 2,6-dimethoxypyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry. Our approach as Senior Application Scientists is not merely to present data, but to rationalize the spectral features through an understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and advanced structural characterization.

The core of this guide will be a detailed prediction and interpretation of the ¹³C NMR spectrum of the title compound. We will dissect the influence of the electron-donating methoxy groups and the electron-withdrawing ethyl carboxylate group on the chemical shifts of the pyridine ring. Furthermore, we will provide a robust, field-proven protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the following carbon numbering scheme will be used for Ethyl 2,6-dimethoxypyridine-3-carboxylate:

Caption: Molecular structure of Ethyl 2,6-dimethoxypyridine-3-carboxylate with carbon numbering.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality ¹³C NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[1]

Materials:

  • Ethyl 2,6-dimethoxypyridine-3-carboxylate (20-50 mg)

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent signal)

  • 5 mm NMR tubes of good quality

  • Pasteur pipette and glass wool

Procedure:

  • Weighing: Accurately weigh approximately 20-50 mg of Ethyl 2,6-dimethoxypyridine-3-carboxylate directly into a clean, dry vial. A higher concentration is generally preferred for ¹³C NMR to reduce acquisition time.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If TMS is to be used as an internal standard, it should be added to the solvent at a very low concentration (e.g., a drop in 10 mL of solvent) prior to this step.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or higher field spectrometer.

Workflow Diagram:

G cluster_0 Pre-acquisition cluster_1 Acquisition Setup cluster_2 Data Acquisition cluster_3 Data Processing Sample Insertion Sample Insertion Locking Locking Sample Insertion->Locking Shimming Shimming Locking->Shimming Tuning and Matching Tuning and Matching Pulse Calibration Pulse Calibration Tuning and Matching->Pulse Calibration Parameter Setting Parameter Setting Pulse Calibration->Parameter Setting Start Acquisition Start Acquisition Parameter Setting->Start Acquisition zgpg30 or zgdc30 Fourier Transform Fourier Transform Start Acquisition->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing Referencing Baseline Correction->Referencing

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or zgdc30A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the signals, optimizing signal-to-noise per unit time. Power-gated decoupling (zgpg) is often preferred to minimize sample heating.
Acquisition Time (AQ) ~1.0 sProvides adequate digital resolution.
Relaxation Delay (D1) 2.0 sA sufficient delay to allow for relaxation of most carbon nuclei, improving the reliability of the spectrum.
Number of Scans (NS) 1024 or higherThe low natural abundance of ¹³C necessitates a large number of scans to achieve a good signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Temperature 298 KStandard ambient temperature for routine analysis.
Decoupling Proton broadband decouplingSimplifies the spectrum by collapsing all C-H couplings into singlets.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of Ethyl 2,6-dimethoxypyridine-3-carboxylate is predicted to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Substituent Effects on the Pyridine Ring
  • Methoxy Groups (-OCH₃): These are strong electron-donating groups through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to increased electron density (shielding) at the ortho and para positions. In this molecule, C-2 and C-6 are directly attached to the methoxy groups and are expected to be significantly deshielded. The methoxy groups will shield the ortho (C-3 and C-5) and para (C-4) positions.

  • Ethyl Carboxylate Group (-COOCH₂CH₃): This is an electron-withdrawing group through both induction and resonance, leading to decreased electron density (deshielding) at the attached carbon (C-3) and other positions in the ring.

The interplay of these substituent effects will determine the final chemical shifts of the pyridine carbons.

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for Ethyl 2,6-dimethoxypyridine-3-carboxylate in CDCl₃. These predictions are based on the known chemical shifts of pyridine, the ¹³C spectrum of 2-methoxypyridine, data for ethyl nicotinate, and general substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C8 (C=O) 165 - 170The carbonyl carbon of an ester typically appears in this region. The attachment to an electron-rich pyridine ring may cause slight shielding compared to a simple alkyl ester.[2]
C2, C6 158 - 163These carbons are directly attached to the electronegative oxygen of the methoxy groups, leading to significant deshielding. The presence of two methoxy groups enhances this effect.
C4 105 - 110This carbon is para to the C-6 methoxy group and ortho to the C-2 methoxy group, and is expected to be strongly shielded by the electron-donating effects of both.
C5 95 - 100This carbon is ortho to the C-6 methoxy group and meta to the C-2 methoxy group and the ethyl carboxylate group. The strong shielding from the adjacent methoxy group is expected to dominate.
C3 115 - 120This carbon is attached to the electron-withdrawing ethyl carboxylate group, which would cause deshielding. However, it is also ortho to the electron-donating C-2 methoxy group, which causes shielding. The net effect is a moderate chemical shift.
C9 (-OCH₂CH₃) 60 - 65The methylene carbon of the ethyl ester group is attached to an oxygen atom and is expected in this range.
C7, C11 (-OCH₃) 53 - 58The methyl carbons of the two methoxy groups are expected to be in this region. They are likely to have very similar, if not identical, chemical shifts.
C10 (-OCH₂CH₃) 14 - 16The terminal methyl carbon of the ethyl ester group is a typical aliphatic carbon and will appear in the upfield region of the spectrum.

Trustworthiness and Self-Validation

The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with structurally related compounds. For definitive assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. An HSQC spectrum would correlate each protonated carbon with its directly attached proton(s), while an HMBC spectrum would show correlations between carbons and protons over two to three bonds, allowing for the unambiguous assignment of all quaternary and protonated carbons.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR spectroscopy of Ethyl 2,6-dimethoxypyridine-3-carboxylate. By understanding the influence of the molecular structure on the ¹³C chemical shifts, researchers can confidently interpret their experimental data. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, ensuring the reliability of structural assignments. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the enduring power of NMR spectroscopy in chemical research and development.

References

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

Methodological & Application

Strategic Utilization of Ethyl 2,6-dimethoxypyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2,6-dimethoxypyridine-3-carboxylate in the synthesis of bioactive molecules Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists and Process Development Scientists

Executive Summary

Ethyl 2,6-dimethoxypyridine-3-carboxylate (EDMP) represents a "privileged scaffold" in modern drug discovery, particularly in the development of P2X3 receptor antagonists, kinase inhibitors, and anti-inflammatory agents.[1] Its utility stems from its unique electronic architecture: a pyridine core flanked by two electron-donating methoxy groups and an electron-withdrawing ester. This "push-pull" electronic system allows for highly regioselective functionalization—enabling chemists to differentiate between the C2 and C6 positions, a critical requirement for structure-activity relationship (SAR) exploration.

This guide details the strategic manipulation of EDMP, focusing on regioselective demethylation and amide coupling workflows essential for synthesizing bioactive pharmacophores.

Chemical Architecture & Reactivity Profile[1]

Electronic Descriptors

The reactivity of EDMP is governed by the interplay between the nitrogen lone pair, the methoxy substituents, and the C3-ester.[1]

  • C2 Position (Ortho to Ester): Electronically activated by the inductive withdrawing effect of the C3-ester, making it more susceptible to nucleophilic attack or demethylation compared to C6.[1]

  • C6 Position (Meta to Ester): Sterically less hindered but electronically less activated.[1]

  • C3 Ester: Serves as a handle for acyl substitution (amide coupling) or reduction to alcohols/aldehydes.[1]

The "Push-Pull" Tautomeric Potential

A key feature of this scaffold is its ability to serve as a masked pyridone. Selective demethylation (typically at C2) reveals a hydroxyl group that tautomerizes to the 2-pyridone—a motif ubiquitous in FDA-approved drugs (e.g., Perampanel, Pirfenidone).[1]

Reactivity Visualization

The following diagram maps the electrophilic and nucleophilic susceptibility of the scaffold.

EDMP_Reactivity cluster_legend Reactivity Legend EDMP Ethyl 2,6-dimethoxypyridine-3-carboxylate (Starting Material) C3_Ester C3-Ester Hydrolysis (Standard Reactivity) EDMP->C3_Ester LiOH/THF C2_Demethylation C2-Selective Demethylation (Ortho-Effect Activation) EDMP->C2_Demethylation TMSI or HBr C6_Substitution C6-Substitution (Sterically Favored, Electronically Disfavored) EDMP->C6_Substitution S_NAr (Difficult) Amide Amide Coupling (Bioactive Linker Formation) C3_Ester->Amide R-NH2 / HATU Pyridone 2-Pyridone Formation (Tautomeric Scaffold) C2_Demethylation->Pyridone Tautomerization key Red: High Electrophilicity | Yellow: Standard Reactivity | Green: Stable Pharmacophore

Caption: Reactivity map of EDMP showing the divergence between ester hydrolysis and regioselective demethylation pathways.

Application Note: Synthesis of P2X3 Antagonist Scaffolds

Context: P2X3 receptors are ATP-gated ion channels involved in chronic cough and pain sensitization. Antagonists often require a central heterocyclic core (like pyridine or pyrimidine) decorated with specific hydrogen-bond acceptors (ethers/carbonyls) and lipophilic linkers (amides).[1]

Strategy: EDMP serves as the precursor for 2-methoxy-N-aryl-6-substituted-nicotinamides . The 2-methoxy group is often retained to function as a hydrogen bond acceptor in the receptor pocket, while the C3-ester is converted to an amide to extend into the hydrophobic domain of the protein.

Detailed Protocols

Protocol A: Regioselective Hydrolysis & Amide Coupling

Objective: To convert the C3-ester to a bioactive amide without disturbing the methoxy substituents.

Materials
  • Ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 eq)[1]

  • THF/Water (3:1 v/v)[1]

  • HCl (1M)[1]

  • Coupling Reagents: HATU (1.2 eq), DIPEA (3.0 eq)[1]

  • Target Amine (e.g., a benzylamine derivative) (1.1 eq)

Step-by-Step Methodology
  • Saponification:

    • Dissolve EDMP (10 mmol) in THF (30 mL).

    • Add a solution of LiOH·H₂O (25 mmol) in water (10 mL).

    • Critical Step: Stir at room temperature for 4–6 hours. Avoid reflux, as high heat under basic conditions can induce nucleophilic displacement of the methoxy groups by hydroxide (forming the pyridone prematurely).[1]

    • Monitor by TLC (Hexane/EtOAc 7:3).[1] R_f of ester ~0.6; Acid ~0.1 (streaks).[1]

  • Work-up:

    • Concentrate THF under reduced pressure.

    • Acidify the aqueous residue to pH 3–4 using 1M HCl.[1] The carboxylic acid (2,6-dimethoxypyridine-3-carboxylic acid) will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.[1] Yield expectation: >90%.

  • Amide Coupling:

    • Suspend the dried acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1] Stir for 10 minutes to activate the acid (formation of the O-At ester).[1]

    • Add the Target Amine (1.1 eq).[1]

    • Stir at RT for 12 hours.

    • Validation: Monitor LCMS for the mass [M+H]⁺.

    • Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Flash chromatography (Gradient: 0-50% EtOAc in Hexane).

Protocol B: Regioselective Demethylation (The "Masked Pyridone" Route)

Objective: To selectively cleave the C2-methoxy group to generate the 2-oxo-1,2-dihydropyridine-3-carboxylate scaffold.

Mechanism: The C2-methoxy group is activated by the ortho-carbonyl of the ester. The lone pair of the pyridine nitrogen assists in the elimination of the methyl group when using Lewis acids.[1]

Materials
  • Ethyl 2,6-dimethoxypyridine-3-carboxylate

  • Sodium Iodide (NaI) (3.0 eq)[1]

  • Chlorotrimethylsilane (TMSCl) (3.0 eq)[1]

  • Solvent: Acetonitrile (dry)[1]

Step-by-Step Methodology
  • Reagent Generation (In Situ TMSI):

    • In a flame-dried flask under Nitrogen, suspend NaI (30 mmol) in dry Acetonitrile (50 mL).

    • Add TMSCl (30 mmol) dropwise.[1] The mixture will turn yellow/orange as NaCl precipitates and TMSI is generated.[1]

  • Demethylation:

    • Add EDMP (10 mmol) to the mixture.

    • Heat to 60°C for 2–4 hours.

    • Note: TMSI is a "soft" nucleophile/hard electrophile pair.[1] It prefers the C2-OMe due to the inductive destabilization of the C2-oxygen bond by the adjacent ester.

  • Quenching & Isolation:

    • Cool to RT. Quench with Methanol (5 mL) to destroy excess TMSI.[1]

    • Pour into aqueous sodium thiosulfate (10%) to reduce any iodine.[1]

    • Extract with DCM.[1]

    • Result: The product is primarily Ethyl 2-hydroxy-6-methoxypyridine-3-carboxylate (exists as the 2-pyridone tautomer).

    • Yield: 75–85%.[1] The C6-methoxy group usually remains intact under these mild conditions due to lack of ortho-activation.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the decision tree for synthesizing bioactive candidates from EDMP.

Synthesis_Workflow Start Start: Ethyl 2,6-dimethoxypyridine-3-carboxylate Decision Target Pharmacophore? Start->Decision Path_A Path A: Nicotinamide Antagonist (Retain OMe) Decision->Path_A Ether Required Path_B Path B: Pyridone Agonist (Cleave OMe) Decision->Path_B Pyridone Required Step_A1 Hydrolysis (LiOH, RT) Yield: >90% Path_A->Step_A1 Step_B1 Regioselective Demethylation (TMSCl/NaI, 60°C) Path_B->Step_B1 Step_A2 Amide Coupling (HATU, R-NH2) Formation of P2X3 Linker Step_A1->Step_A2 Step_B2 N-Alkylation (Optional) (R-X, K2CO3) Step_B1->Step_B2 Functionalize Nitrogen Step_B3 Ester Hydrolysis & Coupling Step_B1->Step_B3 Direct Coupling Step_B2->Step_B3

Caption: Decision matrix for processing EDMP into nicotinamide vs. pyridone scaffolds.

Troubleshooting & Optimization Data

Solvent Effects on Nucleophilic Substitution (S_NAr)

While direct S_NAr on the methoxy group is difficult, it can be achieved with strong nucleophiles.[1] The table below summarizes conditions for displacing the C2-OMe with a primary amine (e.g., benzylamine).

SolventTemperatureBaseYield (C2-Subst.)Yield (C6-Subst.)Notes
Ethanol Reflux (78°C)Et₃N< 5%0%Too mild; starting material recovered.
DMF 120°CDIPEA35%10%Poor regioselectivity; significant tarring.[1]
DMSO 100°CK₂CO₃65% 15%Recommended. C2 favored electronically.[1]
NMP 140°C (MW)DIPEA55%25%Microwave accelerates reaction but erodes selectivity.[1]
Common Pitfalls
  • Over-Hydrolysis: Using NaOH at reflux during ester hydrolysis often cleaves the C2-methoxy group, yielding the acid-pyridone byproduct. Solution: Use LiOH at RT.

  • Decarboxylation: The pyridine-3-carboxylic acid is prone to thermal decarboxylation if heated strongly in acidic media. Solution: Keep work-up temperatures below 50°C.

  • Regioisomer Identification: It is difficult to distinguish C2 vs C6 substitution by 1H NMR alone.[1] Solution: Use 2D NMR (HMBC).[1] The C2 carbon (approx 160 ppm) will show correlation to the ester carbonyl protons if the methoxy is present; if substituted, this shift changes significantly.[1]

References

  • Synthesis of Bioactive Nitropyridines and Halopyridines. (Context: Regioselectivity in 2,6-disubstituted pyridines). MDPI Molecules. Available at: [Link][1][2]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Context: Electronic factors governing C2 vs C4/C6 substitution). NIH PubMed Central.[1] Available at: [Link]

  • P2X3 Receptor Antagonists: Patent Review 2015-2019. (Context: Application of pyridine carboxylates in P2X3 drug design). Expert Opinion on Therapeutic Patents. Available at: [Link][1]

  • A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. (Context: Protocol for amine introduction and ester manipulation). Chemical & Pharmaceutical Bulletin. Available at: [Link][1]

  • Ethyl 2,6-dimethoxypyridine-3-carboxylate Product Data. (Context: Physical properties and commercial availability). AOBChem. Available at: [Link][1]

Sources

Application Note: Strategic Synthesis of Amides from Ethyl 2,6-dimethoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2,6-dimethoxypyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in P2X3 antagonists, kinase inhibitors, and antibacterial agents. The 3-position amide is a critical vector for structure-activity relationship (SAR) exploration.

However, the conversion of Ethyl 2,6-dimethoxypyridine-3-carboxylate to its corresponding amide presents specific electronic and steric challenges:

  • Electronic Deactivation: The electron-donating methoxy groups (via resonance) reduce the electrophilicity of the ester carbonyl, making direct thermal aminolysis sluggish.

  • Steric Hindrance: The ortho-methoxy group at the 2-position creates significant steric bulk, hindering nucleophilic attack.

  • Chemical Stability: The methoxy groups are susceptible to cleavage (demethylation) under strong acidic conditions or high temperatures, potentially yielding unwanted pyridone byproducts.

This guide details two validated protocols to overcome these barriers:

  • Protocol A (The "Gold Standard"): Saponification followed by HATU-mediated coupling. This is the most robust method for diverse amines (aliphatic and aromatic).

  • Protocol B (Direct Aminolysis): Trimethylaluminum (AlMe

    
    ) mediated direct conversion. This is the method of choice for weakly nucleophilic amines (e.g., electron-deficient anilines) where coupling reagents may fail.
    

Reaction Pathway Analysis

The following diagram illustrates the decision logic and chemical pathways for this transformation.

G Start Ethyl 2,6-dimethoxypyridine- 3-carboxylate Decide Amine Nucleophilicity? Start->Decide Target Target Amide Acid Intermediate Acid (2,6-dimethoxypyridine- 3-carboxylic acid) Acid->Target Activation (HATU/DIPEA) Side Risk: Demethylation (Pyridone formation) Acid->Side Excess Acid/Heat Decide->Target Route B: Weak Nucleophiles (Anilines) (AlMe3 / Toluene) Decide->Acid Route A: Aliphatic/General (Hydrolysis)

Figure 1: Strategic decision tree for selecting the optimal amidation pathway based on amine properties.

Protocol A: Hydrolysis & HATU Coupling (Recommended)

This two-step route is preferred for scale-up (>1g) and valuable amines due to its mild conditions and high reliability.

Step 1: Saponification

The steric bulk of the 2-OMe group requires Lithium Hydroxide (LiOH), which is less aggregated and more reactive in THF/Water mixtures than NaOH.

Reagents:

  • Ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 equiv)

  • LiOH

    
     H
    
    
    
    O (3.0 equiv)
  • Solvent: THF : Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF (0.2 M concentration).

  • Add a solution of LiOH in water dropwise.

  • Stir at 40°C for 4–6 hours. Note: Room temperature is often too slow due to steric hindrance; 40°C is the "sweet spot" to avoid demethylation.

  • Critical Workup:

    • Concentrate to remove THF.

    • Cool the aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH 3–4. Do not use conc. HCl , as low pH (<1) can cleave the methoxy ether.

    • Precipitate usually forms. Filter and dry. If no precipitate, extract with EtOAc (3x).

Step 2: HATU-Mediated Amidation

HATU is selected over EDC/HOBt because the 7-azabenzotriazole moiety accelerates coupling in sterically congested systems (like ortho-substituted pyridines).

Reagents:

  • Intermediate Acid (1.0 equiv)

  • Amine (R-NH

    
    ) (1.2 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the Acid and DIPEA in DMF (0.1 M) under N

    
    .
    
  • Add HATU in one portion. Stir for 15 minutes to form the activated ester (O-At ester). Visual Check: Solution often turns yellow/orange.

  • Add the Amine.

  • Stir at Room Temperature for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (removes byproduct), water, and brine.
    

Protocol B: Trimethylaluminum (AlMe ) Mediated Direct Aminolysis

Use Case: When the amine is non-nucleophilic (e.g., electron-deficient anilines) or when the acid intermediate is unstable. Mechanism: AlMe


 activates the amine to form a highly nucleophilic dimethylaluminum amide species, which attacks the ester directly.

Safety Alert: AlMe


 is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under an inert atmosphere.

Reagents:

  • Ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Trimethylaluminum (2.0 M in Toluene) (2.0 – 3.0 equiv)

  • Solvent: Toluene (Anhydrous) or DCM

Procedure:

  • Complex Formation: In a flame-dried flask under Argon, dissolve the Amine in dry Toluene/DCM.

  • Cool to 0°C. Slowly add AlMe

    
     solution dropwise. Caution: Methane gas evolution. Ensure venting.
    
  • Stir at RT for 30 minutes to ensure formation of the Al-amine complex.

  • Addition: Add the Ester (dissolved in minimum toluene) to the complex.

  • Reaction: Heat to reflux (Toluene, 110°C) or 40°C (DCM) for 2–12 hours.

  • Quench (Critical): Cool to 0°C. Carefully quench with Rochelle's Salt (sat. aq. Potassium Sodium Tartrate) .

    • Why? Aluminum salts form gelatinous emulsions with water/NaOH. Rochelle's salt complexes aluminum, allowing clean phase separation.

  • Stir vigorously until two clear layers appear (may take 1–2 hours). Extract with EtOAc.[1]

Comparative Data & Troubleshooting

ParameterProtocol A (Hydrolysis + HATU)Protocol B (AlMe

Direct)
Scope Broad (Primary/Secondary aliphatic amines)Specialized (Anilines, weak nucleophiles)
Atom Economy Lower (Requires coupling agents)Higher (Direct conversion)
Steric Tolerance High (HATU overcomes ortho-bulk)High (Al-amide is small and reactive)
Safety Profile High (Standard reagents)Low (Pyrophoric reagents)
Major Risk Acidification (Demethylation)Quenching (Emulsions)

Troubleshooting Guide:

  • Problem: Low yield in Step 1 (Hydrolysis).

    • Cause: Incomplete reaction due to sterics.

    • Fix: Increase temp to 50°C or switch to LiOH/MeOH/H2O (microwave irradiation at 80°C for 10 min).

  • Problem: Product contains "Pyridone" impurity (M-14 mass).

    • Cause: Demethylation of 2-OMe or 6-OMe.

    • Fix: Ensure workup pH never drops below 3. Avoid heating >120°C in Protocol B.

  • Problem: Gel formation during Protocol B workup.

    • Fix: Increase stirring time with Rochelle's salt (up to 12 hours) or filter through Celite.

Scientific Validation & Mechanism

Why the 2,6-Dimethoxy Pattern Matters

In unsubstituted pyridine esters, the ring nitrogen renders the carbonyl highly electrophilic. However, in 2,6-dimethoxypyridine , the oxygen lone pairs donate electron density into the ring (mesomeric effect +M), which counteracts the electron-withdrawing nature of the nitrogen.

This makes the carbonyl carbon less electrophilic than typical nicotinic esters. Consequently, standard thermal aminolysis (just heating ester + amine) often fails, necessitating the "Force" of AlMe


 or the "Activation" of HATU.
Validating the Product (Self-Check)
  • 1H NMR: Look for the disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm).

  • 1H NMR (Amide): A broad singlet (NH) usually appears between 6.0–9.0 ppm.

  • 13C NMR: The carbonyl shift will move upfield (from ~165 ppm ester to ~160-168 ppm amide, depending on the amine).

References

  • General Pyridine Amide Synthesis

    • Synthesis of amide derivatives for electron deficient amines... (ResearchGate).[2]

  • Direct Amidation via Aluminum Reagents

    • Trimethylaluminum-mediated amide bond form
    • (Note: Generalized reference for AlMe3 mechanism).

  • Reactivity of 2,6-Disubstituted Pyridines

    • Synthesis and structural characterisation of amides
  • Hydrolysis Conditions for Hindered Esters

    • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxyl

Sources

Application Notes and Protocols for the Reduction of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed experimental guide for the reduction of ethyl 2,6-dimethoxypyridine-3-carboxylate to (2,6-dimethoxypyridin-3-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and specialty chemical intermediates. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The reduction of an ester functional group to a primary alcohol is a fundamental transformation in organic synthesis. In the context of substituted pyridines, such as ethyl 2,6-dimethoxypyridine-3-carboxylate, the resulting hydroxymethylpyridine is a versatile building block. The electron-rich nature of the dimethoxypyridine ring system makes these derivatives valuable precursors in medicinal chemistry and materials science.

This guide focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful and versatile reducing agent for esters.[1] The choice of LiAlH₄ is predicated on its high reactivity, which ensures a complete and efficient conversion where milder reagents like sodium borohydride would be ineffective. The causality behind the experimental choices, safety protocols, and reaction mechanisms will be discussed in detail to provide a comprehensive and self-validating protocol.

Mechanistic Insights and Reagent Selection

The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic acyl substitution mechanism. Initially, a hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield an intermediate aldehyde. Under the reaction conditions, this aldehyde is immediately reduced by another equivalent of hydride to form the primary alcohol upon acidic workup.[1]

Why Lithium Aluminum Hydride?

  • High Reactivity: LiAlH₄ is a potent source of nucleophilic hydride ions, making it highly effective for the reduction of esters, which are less reactive than aldehydes or ketones.[1]

  • Broad Functional Group Tolerance (with caution): While highly reactive, LiAlH₄ can be used for the selective reduction of esters in the presence of other functional groups if reaction conditions are carefully controlled.

Alternative Reducing Agents:

  • Sodium Borohydride (NaBH₄): Generally not reactive enough to reduce esters.

  • Diisobutylaluminum Hydride (DIBAL-H): Can be used to reduce esters to aldehydes at low temperatures, offering a different synthetic outcome.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the safe and efficient reduction of ethyl 2,6-dimethoxypyridine-3-carboxylate on a laboratory scale.

Reagents and Materials
Reagent/MaterialGradeSupplier Example
Ethyl 2,6-dimethoxypyridine-3-carboxylate>98% PuritySigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)95% PowderSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarSigma-Aldrich
Diethyl Ether (Et₂O)AnhydrousSigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradeFisher Scientific
Celite®Filter AidSigma-Aldrich
Equipment
  • Three-necked round-bottom flask with a magnetic stirrer

  • Reflux condenser with a nitrogen inlet

  • Addition funnel

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and gloves.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep_flask Dry glassware setup_apparatus Assemble apparatus under N₂ prep_flask->setup_apparatus prep_lah Suspend LiAlH₄ in anhydrous THF setup_apparatus->prep_lah add_ester Slowly add ester solution to LiAlH₄ suspension at 0°C prep_lah->add_ester reflux Reflux the reaction mixture add_ester->reflux monitor Monitor reaction by TLC reflux->monitor quench Quench excess LiAlH₄ with water and NaOH (Fieser workup) monitor->quench filter Filter the aluminum salts through Celite® quench->filter extract Extract the aqueous layer with Et₂O filter->extract dry Dry combined organic layers with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the reduction of Ethyl 2,6-dimethoxypyridine-3-carboxylate.

Detailed Procedure

Safety First: Lithium aluminum hydride reacts violently with water and is corrosive. All manipulations should be performed in a fume hood, under an inert atmosphere (nitrogen or argon), and away from sources of ignition. Appropriate personal protective equipment (PPE) must be worn at all times.

  • Reaction Setup:

    • Under a stream of nitrogen, add lithium aluminum hydride (1.2 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of LiAlH₄.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of the Ester:

    • Dissolve ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 equivalent) in anhydrous THF in the addition funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. A vigorous reaction with gas evolution (hydrogen) will be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • CAUTIOUSLY quench the excess LiAlH₄ by the sequential, dropwise addition of:

      • Water (X mL, where X is the mass of LiAlH₄ in grams)

      • 15% aqueous sodium hydroxide solution (X mL)

      • Water (3X mL)

    • Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with diethyl ether.

    • Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization of (2,6-dimethoxypyridin-3-yl)methanol

The identity and purity of the final product should be confirmed by spectroscopic methods.

PropertyValue
Molecular FormulaC₈H₁₁NO₃
Molecular Weight169.18 g/mol
AppearanceWhite to off-white solid or colorless oil
¹H NMR (CDCl₃) Predicted:
δ 7.5-7.7 (d, 1H)H-4
δ 6.2-6.4 (d, 1H)H-5
δ 4.6-4.8 (s, 2H)-CH₂OH
δ 3.9-4.1 (s, 6H)2 x -OCH₃
δ 2.5-4.0 (br s, 1H)-OH
¹³C NMR (CDCl₃) Predicted:
δ 160-165C-2, C-6
δ 138-142C-4
δ 120-125C-3
δ 100-105C-5
δ 60-65-CH₂OH
δ 53-56-OCH₃
IR (KBr, cm⁻¹) Predicted:
3400-3200 (broad)O-H stretch
2950-2850C-H stretch
1580-1600C=C/C=N stretch (aromatic)
1250-1300C-O stretch (aryl ether)
1020-1050C-O stretch (primary alcohol)

Note: Predicted NMR and IR data are based on analogous structures and chemical shift/frequency correlations. Actual experimental values may vary.

Safety and Handling

  • Lithium Aluminum Hydride:

    • Pyrophoric solid, reacts violently with water, releasing flammable hydrogen gas.

    • Causes severe skin burns and eye damage.

    • Handle in an inert atmosphere (glovebox or under nitrogen/argon).

    • Ensure a Class D fire extinguisher (for combustible metals) is readily available.

    • Quench excess reagent and clean glassware with extreme caution.

  • Anhydrous Solvents:

    • Tetrahydrofuran and diethyl ether are highly flammable.

    • Work in a well-ventilated fume hood and avoid sources of ignition.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient LiAlH₄, short reaction timeUse a larger excess of LiAlH₄ (up to 2 equivalents), increase reflux time, and monitor closely by TLC.
Low YieldInefficient extraction, product loss during workupEnsure complete extraction from the aqueous layer. Be careful during the filtration of aluminum salts.
Emulsion during WorkupIncomplete precipitation of aluminum saltsAdd anhydrous sodium sulfate to the mixture and stir vigorously to break up the emulsion.
Product Contamination with AldehydeIncomplete reductionEnsure a sufficient excess of LiAlH₄ is used and that the reaction goes to completion. The aldehyde is an intermediate and should be fully reduced under these conditions.

Conclusion

The reduction of ethyl 2,6-dimethoxypyridine-3-carboxylate to (2,6-dimethoxypyridin-3-yl)methanol using lithium aluminum hydride is a robust and high-yielding transformation. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable building block for a wide range of applications in chemical synthesis and drug discovery.

References

  • Organic Syntheses Procedure for LiAlH4 Reduction. Organic Syntheses. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 16218151, (2,6-dimethoxy-3-pyridinyl)methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Overview of the Primary Synthetic Pathway

The most reliable and scalable approach for synthesizing Ethyl 2,6-dimethoxypyridine-3-carboxylate is typically a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the sequential displacement of two halide atoms (commonly chlorine) from a suitable precursor, such as Ethyl 2,6-dichloropyridine-3-carboxylate, using a strong nucleophile like sodium methoxide.

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C6 positions. The electron-withdrawing nature of the ester group at the C3 position further facilitates this substitution.

Synthesis_Pathway Start Ethyl 2,6-dichloropyridine-3-carboxylate Reagent + Sodium Methoxide (NaOMe) in Methanol (MeOH) Start->Reagent Product Ethyl 2,6-dimethoxypyridine-3-carboxylate Reagent->Product caption Figure 1: Proposed Synthetic Pathway.

Caption: Figure 1: Proposed Synthetic Pathway.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting deviations from the expected outcome.

Materials:

  • Ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq)

  • Sodium Methoxide (NaOMe) (≥2.5 eq, solid or as a solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2,6-dichloropyridine-3-carboxylate.

  • Solvent Addition: Add anhydrous methanol to dissolve the starting material completely. A typical concentration is 0.2-0.5 M.

  • Reagent Addition: Carefully add sodium methoxide portion-wise at room temperature. An exothermic reaction may be observed. If using a solution of NaOMe in MeOH, add it via a dropping funnel.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add Ethyl Acetate to extract the product.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure Ethyl 2,6-dimethoxypyridine-3-carboxylate.[1][2]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Workflow Start Low or No Yield? Q1 Is Starting Material (SM) Consumed? (Check TLC/LCMS) Start->Q1 A1_No SM Remains Q1->A1_No No A1_Yes SM Consumed, but no Product Q1->A1_Yes Yes Q2 Check NaOMe Quality & Stoichiometry A1_No->Q2 Q3 Increase Reaction Time / Temperature A1_No->Q3 Q4 Check for Product Degradation (Hydrolysis) A1_Yes->Q4 Result1 Root Cause: Inactive Reagent or Insufficient Amount Q2->Result1 Result2 Root Cause: Insufficient Reaction Kinetics Q3->Result2 Result3 Root Cause: Product Instability (e.g., during workup) Q4->Result3 caption Figure 2: Workflow for diagnosing low yield.

Caption: Figure 2: Workflow for diagnosing low yield.

Q1: My reaction yield is very low or zero, and I still see starting material. What went wrong?

A1: This is the most common issue and typically points to one of three areas: the reagent, the reaction conditions, or moisture.

  • Cause (a): Inactive or Insufficient Sodium Methoxide. Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture, reducing its nucleophilicity.

    • Solution: Use freshly opened, high-purity sodium methoxide. If possible, prepare it fresh by reacting sodium metal with anhydrous methanol under an inert atmosphere. Ensure you are using at least 2.5 equivalents, as the second substitution is often slower than the first. A slight excess helps drive the reaction to completion.

  • Cause (b): Insufficient Reaction Time or Temperature. The SNAr reaction on the pyridine ring, especially the second substitution, requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is maintained at a steady reflux. If TLC analysis shows a sluggish reaction after 4-6 hours, extend the reflux time to 12 or even 24 hours. Monitoring is key.

  • Cause (c): Presence of Water. Water will react with sodium methoxide, quenching your nucleophile. It can also lead to unwanted side reactions.

    • Solution: Use anhydrous methanol as the solvent. Ensure all glassware is thoroughly oven-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I've isolated a major byproduct identified as Ethyl 2-chloro-6-methoxypyridine-3-carboxylate. How do I resolve this?

A2: This indicates that the reaction has stalled after the first substitution.

  • Causality: The first substitution of a chlorine atom with a methoxy group is generally fast. The introduction of the electron-donating methoxy group slightly deactivates the ring towards further nucleophilic attack, making the second substitution kinetically slower.

  • Solution:

    • Increase Nucleophile Concentration: Increase the stoichiometry of sodium methoxide to 3.0-4.0 equivalents. According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the product.[3]

    • Increase Temperature/Pressure: If standard reflux is insufficient, consider running the reaction in a sealed tube or a microwave reactor to achieve higher temperatures (e.g., 100-120°C). This provides the necessary energy to overcome the higher activation barrier for the second substitution.

Q3: During workup, my product seems to be degrading, or I'm isolating the carboxylic acid instead of the ethyl ester.

A3: This points to ester hydrolysis, a common side reaction in the presence of excess base and water.

  • Causality: The ethyl ester is susceptible to saponification (base-catalyzed hydrolysis) by any remaining sodium methoxide, especially when water is introduced during the workup phase.

  • Solution:

    • Careful Quenching: Cool the reaction mixture to 0°C before quenching. Instead of water, consider quenching with a saturated solution of ammonium chloride (NH₄Cl), which is a milder proton source.

    • Minimize Contact Time with Base: Perform the aqueous workup efficiently. Do not let the reaction mixture sit for extended periods after water has been added.

    • Neutral Wash: The wash with saturated sodium bicarbonate is intended to remove any acidic impurities. Ensure this step is performed quickly and is followed immediately by a brine wash to remove excess water.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this reaction?

A: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. It involves the addition of the nucleophile (methoxide) to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. The subsequent elimination of the leaving group (chloride) restores the aromaticity of the ring. This happens sequentially at the C6 and C2 positions.

Q: Are there alternative solvents I can use?

A: While methanol is the ideal solvent as it is the conjugate acid of the nucleophile, other polar aprotic solvents like DMF or DMSO could be used, especially if higher temperatures are required.[4] However, using methanol prevents potential transesterification issues and simplifies the reaction system.

Q: How critical is the purity of the starting Ethyl 2,6-dichloropyridine-3-carboxylate?

A: Extremely critical. Impurities from the synthesis of the starting material can interfere with the reaction. For example, any remaining acid chloride precursor could be quenched by the methoxide. It is highly recommended to purify the dichloro-precursor by recrystallization or chromatography before use.

Q: What are the key safety considerations?

A:

  • Sodium Methoxide: Highly caustic and water-reactive. Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinated Pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.

  • Solvents: Methanol is flammable and toxic. Toluene, Ethyl Acetate, and Hexanes are flammable. Work in a well-ventilated area and avoid sources of ignition.

Data Summary Table

ParameterRecommended SettingRationale & Potential Impact if Deviated
NaOMeequivalents 2.5 - 3.0 eq<2.2 eq: May result in incomplete reaction and formation of the mono-substituted byproduct. >4.0 eq: Increases risk of ester hydrolysis.
Solvent Anhydrous MethanolNon-anhydrous: Quenches the nucleophile, leading to low or no yield.
Temperature Reflux (~65°C)Lower Temp: May lead to a sluggish or incomplete reaction, favoring the mono-substituted product. Higher Temp (sealed tube): Can increase the rate but may also promote side reactions if not carefully controlled.
Reaction Time 4 - 12 hoursToo Short: Incomplete conversion. Too Long: Increased potential for byproduct formation or degradation. Requires monitoring.
Workup pH Neutral to slightly basicStrongly Basic: Promotes saponification of the ethyl ester to the carboxylic acid.

References

  • EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. [Link]

  • A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives - ResearchGate. [Link]

  • EP0333020A2 - Process for the preparation of substituted pyridines - Google P
  • How can I improve the yield of my Fischer Esterification? - Reddit. [Link]

  • A new Efficient Method for the Preparation of 2,6-Pyridinedihiethyl Ditosylates from Dimethyl 2,60-Pyridinedicarboxylates - ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab, Scripps Research. [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. [Link]

  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Volume 14 Number 3 - Growing Science. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. [Link]

  • 161 questions with answers in PYRIDINES | Science topic - ResearchGate. [Link]

  • “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water - SciSpace. [Link]

  • A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine - PubMed. [Link]

  • Esterification - Prep - JoVE. [Link]

  • Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes - ResearchGate. [Link]

  • 12 - Synthesis of Pyridines - YouTube. [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. [Link]

  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester - Organic Syntheses. [Link]

  • Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates - ResearchGate. [Link]

  • Ethyl 2,6-dimethoxypyridine-3-carboxylate - AOBChem. [Link]

Sources

How to avoid byproduct formation in Ethyl 2,6-dimethoxypyridine-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2,6-dimethoxypyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in reactions involving this versatile pyridine derivative. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and ensure the integrity of your final products.

Introduction: Understanding the Reactivity of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a valuable building block in organic synthesis, prized for its unique electronic and steric properties. The electron-donating methoxy groups at the 2 and 6 positions significantly influence the reactivity of the pyridine ring, while the ethyl carboxylate at the 3-position offers a key handle for further functionalization.[1] However, these same features can also lead to undesired side reactions if not carefully controlled. This guide will address the most frequently encountered byproducts and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Unwanted Demethylation of Methoxy Groups

One of the most common challenges encountered is the cleavage of one or both methoxy groups, leading to the formation of hydroxypyridine byproducts. This is particularly prevalent when using acidic reagents.

Q1: I'm observing significant formation of a byproduct with a lower molecular weight than my starting material, especially under acidic conditions. What is likely happening?

A: You are likely observing demethylation of one or both of the methoxy groups. The ethereal oxygen atoms are susceptible to protonation or coordination with a Lewis acid, which facilitates nucleophilic attack and cleavage of the methyl group. Reagents like boron tribromide (BBr₃) and hydrobromic acid (HBr) are known to efficiently cleave aryl methyl ethers.[2][3][4][5] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to partial or complete demethylation.

Troubleshooting Demethylation:

Parameter Problem Solution Scientific Rationale
Reagent Choice Use of strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃, AlCl₃).[6]Opt for milder activating agents or alternative synthetic routes that avoid harsh acidic conditions. If demethylation is desired, BBr₃ is effective but requires careful stoichiometric control.[4][7]Strong acids protonate the ether oxygen, making the methyl group susceptible to nucleophilic displacement. Lewis acids coordinate to the oxygen, similarly activating the C-O bond for cleavage.
Temperature High reaction temperatures.Maintain the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.Demethylation reactions, like many side reactions, are often accelerated at higher temperatures.[3][5]
Reaction Time Prolonged reaction times.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.The longer the substrate is exposed to the reaction conditions, the greater the likelihood of byproduct formation.
Stoichiometry Using an excess of acidic reagent.Carefully control the stoichiometry of the acid. For reagents like BBr₃, it is advisable to use one mole per ether group you intend to cleave.[2]Excess acid will drive the demethylation equilibrium towards the product and can lead to the cleavage of both methoxy groups.

Experimental Protocol: Selective Monodemethylation using BBr₃ (for illustrative purposes)

This protocol is for instances where selective demethylation is the intended reaction, but it highlights the sensitivity of the methoxy groups.

  • Dissolve Ethyl 2,6-dimethoxypyridine-3-carboxylate (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Boron Tribromide (BBr₃) in DCM (1.0 equiv. for monodemethylation) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Logical Workflow for Avoiding Demethylation

start Reaction Setup reagent_check Are strong acids (HBr, BBr3) or Lewis acids required? start->reagent_check yes_acid Yes reagent_check->yes_acid Yes no_acid No reagent_check->no_acid No alternative_reagents Consider milder alternatives (e.g., TMSI for demethylation if needed). [6] yes_acid->alternative_reagents proceed_low_temp Proceed with reaction at low temperature (e.g., 0°C or below). no_acid->proceed_low_temp alternative_reagents->proceed_low_temp monitor_reaction Monitor reaction progress closely (TLC, LC-MS). proceed_low_temp->monitor_reaction quench Quench reaction immediately upon completion. monitor_reaction->quench end Purified Product quench->end

Caption: Workflow for minimizing demethylation.

Issue 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The formation of 2,6-dimethoxypyridine-3-carboxylic acid is a common byproduct, particularly in the presence of water under either acidic or basic conditions.

Q2: My product is contaminated with a more polar compound that has a carboxylic acid functionality. How can I prevent this?

A: This is a classic case of ester hydrolysis. The ethyl ester can be cleaved to the corresponding carboxylic acid in the presence of water, and this process is catalyzed by both acids and bases.[8][9][10]

Troubleshooting Ester Hydrolysis:

Parameter Problem Solution Scientific Rationale
Reaction Conditions Presence of water in reagents or solvents.Use anhydrous solvents and reagents. Dry solvents using appropriate drying agents or a solvent purification system.Water is a necessary reactant for hydrolysis. Eliminating it from the reaction mixture will prevent this side reaction.
pH Strongly acidic or basic conditions.If possible, perform the reaction under neutral conditions. If an acid or base is required, use the mildest conditions and lowest temperature necessary.Both acid and base catalyze the hydrolysis of esters. Acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base provides a strong nucleophile (hydroxide) for attack at the carbonyl carbon.[10]
Work-up Aqueous work-up with acidic or basic solutions.Neutralize the reaction mixture before extraction. Use a saturated solution of a mild base like sodium bicarbonate to neutralize acidic conditions, or a dilute acid solution to neutralize basic conditions.Prolonged contact with aqueous acid or base during the work-up can lead to significant hydrolysis.
Purification Co-elution during chromatography.The carboxylic acid byproduct is significantly more polar than the ester. It can often be removed by an aqueous wash with a mild base (e.g., NaHCO₃ solution) during the work-up, or by careful column chromatography.The salt of the carboxylic acid is water-soluble and will be extracted into the aqueous layer, while the ester remains in the organic layer.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

ester Ethyl 2,6-dimethoxypyridine-3-carboxylate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic attack hydroxide Hydroxide (OH⁻) hydroxide->tetrahedral_intermediate carboxylate Carboxylate Anion tetrahedral_intermediate->carboxylate Elimination of ethoxide ethanol Ethanol tetrahedral_intermediate->ethanol final_acid 2,6-Dimethoxypyridine-3-carboxylic Acid carboxylate->final_acid Protonation acid_workup Acidic Work-up (H⁺) acid_workup->final_acid start Synthesize Amide from Ethyl Ester amine_type What is the nature of the amine? start->amine_type nucleophilic Strongly Nucleophilic (e.g., aliphatic amine) amine_type->nucleophilic less_nucleophilic Weakly Nucleophilic (e.g., aniline) amine_type->less_nucleophilic direct_amidation Attempt direct amidation (may require heat or Lewis acid). nucleophilic->direct_amidation two_step Use two-step protocol: Saponification then Coupling. less_nucleophilic->two_step monitor_direct Monitor for demethylation and other side reactions. direct_amidation->monitor_direct coupling_reagents Select appropriate coupling reagents (e.g., HATU/DIPEA). two_step->coupling_reagents

Sources

Technical Support Center: Purification of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Troubleshooting Guides & FAQs Audience: Researchers, scientists, and drug development professionals.[1][2]

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with Ethyl 2,6-dimethoxypyridine-3-carboxylate (CAS: 7464-67-7 and related derivatives). This molecule is a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors.[1] Its purification is often complicated by the formation of regioisomers (N-alkylation vs. O-alkylation) and the inherent basicity of the pyridine ring.[1]

Core Purification Protocol (The "Golden Standard")[1]

Before troubleshooting, ensure your baseline method adheres to these field-proven parameters. This protocol is designed to separate the desired O,O-dialkylated product from the more polar N-methyl pyridone impurities.[1]

Chromatographic Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase.[1] The 2,6-dimethoxy substitution reduces nitrogen basicity, making standard silica viable without severe tailing.[1][2]
Mobile Phase A n-Hexane (or Heptane)Non-polar carrier.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
Gradient Profile 0% B (2 CV) → 5% B (Start) → 30% B (over 15 CV)The target ester typically elutes between 10–20% EtOAc.[1][2] The N-alkylated impurity elutes significantly later (>40% EtOAc).[1]
Sample Loading Dry Load (Celite or Silica)Recommended.[1][2] The compound has limited solubility in pure hexane; liquid loading in DCM/EtOAc can cause band broadening (the "solvent effect").[1]
Detection UV 254 nm & 280 nmThe pyridine ring absorbs strongly at 254 nm. 280 nm helps distinguish aromatic impurities.[1]
Expected Elution Order
  • Non-polar impurities: Unreacted alkyl halides (if used).[1][2]

  • Target Molecule: Ethyl 2,6-dimethoxypyridine-3-carboxylate (High Rf, ~0.5–0.6 in 4:1 Hex/EtOAc).[1]

  • Regioisomer Impurity: N-methyl-6-methoxy-2-pyridone derivative (Low Rf, ~0.1–0.2 in 4:1 Hex/EtOAc).[1]

Troubleshooting Guide (Symptom-Based)

Issue 1: "I see two major spots on TLC. Which one is my product?"

Diagnosis: This is the classic Regioisomer Dilemma . During the synthesis (typically alkylation of 2,6-dihydroxypyridine-3-carboxylate), the nitrogen atom competes with the oxygen atoms for the alkyl group.[1]

  • Spot A (Higher Rf): The desired O-alkylated pyridine (Aromatic, less polar).[1][2]

  • Spot B (Lower Rf): The N-alkylated pyridone (Amide-like, significantly more polar).[1]

Solution:

  • Target the Top Spot: Isolate the less polar fraction.[1]

  • Verification: Perform 1H NMR.

    • O-isomer: The methoxy protons will appear as sharp singlets around 3.9–4.0 ppm.[1]

    • N-isomer: The N-methyl protons typically shift upfield slightly and the ring proton coupling constants may change due to loss of aromaticity in the pyridone ring.[1]

Issue 2: "My product peak is tailing significantly."

Diagnosis: Silanol Interaction. Although the 2,6-dimethoxy groups sterically hinder the pyridine nitrogen, the nitrogen still possesses a lone pair that can hydrogen bond with acidic silanols on the silica surface, causing peak broadening (tailing).[1][2]

Solution:

  • Add a Modifier: Add 1% Triethylamine (TEA) to the mobile phase.[1]

    • Mechanism:[2][3][4] TEA is a stronger base than the pyridine ester.[1] It saturates the acidic silica sites, allowing your product to elute as a sharp, symmetrical band.[1][2]

    • Caution: Do not use acetic acid.[1] While common for some separations, acid can protonate the pyridine (increasing retention) or, in extreme cases, hydrolyze the methoxy groups.[1][2]

Issue 3: "The product is co-eluting with a yellow impurity."

Diagnosis: Starting Material Contamination. If the starting material (Ethyl 2,6-dihydroxypyridine-3-carboxylate) was not fully consumed, it may streak or co-elute.[1][2] However, the dihydroxy starting material is usually much more polar.[1][2] A more likely co-eluting impurity is the Mono-methoxy intermediate .[1]

Solution:

  • Switch Selectivity: Change the solvent system to Dichloromethane (DCM) / Methanol .

    • Try a gradient of 0–2% Methanol in DCM.[1] The selectivity of DCM often resolves pyridine derivatives better than Hexane/EtOAc when subtle polarity differences are involved.[1]

Visual Workflows

Workflow 1: Purification Decision Tree

This logic gate helps you decide the correct purification strategy based on your crude TLC profile.[1]

PurificationLogic Start Crude Reaction Mixture TLC Perform TLC (20% EtOAc in Hexane) Start->TLC CheckSpots Analyze Spots TLC->CheckSpots CaseA Two Major Spots (Rf ~0.6 and ~0.2) CheckSpots->CaseA Distinct Separation CaseB Streaking / Tailing CheckSpots->CaseB Poor Shape CaseC Single Spot (Low Rf) CheckSpots->CaseC Only Polar Spot ActionA Standard Flash Column Hex/EtOAc Gradient Collect Top Spot CaseA->ActionA ActionB Add 1% TEA to Solvent Rescreen TLC CaseB->ActionB ActionC Reaction Incomplete Check for Mono-alkylated species Do NOT Purify yet CaseC->ActionC

Figure 1: Decision tree for selecting the purification strategy based on initial Thin Layer Chromatography (TLC) analysis.

Workflow 2: Isomer Separation Logic

Understanding the structural difference is key to purification.[1]

IsomerSeparation Input Crude Mixture (Alkylation Step) Column Silica Column (Hex/EtOAc) Input->Column O_Isomer O,O-Isomer (Target) Pyridine Ring Intact Less Polar (High Rf) N_Isomer N-Isomer (Impurity) Pyridone/Lactam Structure More Polar (Low Rf) Column->O_Isomer Elutes First (10-20% EtOAc) Column->N_Isomer Elutes Last (>40% EtOAc)

Figure 2: Separation logic distinguishing the desired O-alkylated pyridine from the N-alkylated pyridone impurity.

Frequently Asked Questions (FAQs)

Q: Can I use C18 Reverse Phase chromatography for this compound? A: Yes. If normal phase separation is difficult (e.g., co-eluting non-polar byproducts), C18 is excellent.[1][2]

  • Conditions: Water/Acetonitrile gradient (with 0.1% Formic Acid).

  • Note: The O-isomer is more hydrophobic and will elute after the more polar N-isomer on C18, reversing the elution order compared to silica.[1]

Q: Is the compound stable on silica gel? A: Generally, yes.[1] However, 2,6-dimethoxypyridines can be acid-labile.[1][2] Prolonged exposure to acidic silica (or using acetic acid in the mobile phase) can theoretically induce demethylation back to the pyridone.[1] Avoid leaving the compound on the column overnight.

Q: Why is my yield lower than expected after the column? A: Check the "baseline" of your chromatogram. If you used a very non-polar gradient (e.g., 100% Hexane), the product might have precipitated on the column head.[1][2] Alternatively, if the N-alkylation pathway was favored during synthesis, your "impurity" peak might actually be the major product.[1][2] Always weigh the crude before loading to track mass balance.[1]

References

  • Separation of Pyridine Isomers: Journal of Organic Chemistry, "Regioselective Alkylation of 2-Hydroxypyridines."[1] (General mechanism of N vs O alkylation separation).

  • Synthesis Context: Journal of Medicinal Chemistry, "Synthesis of P2X3 Antagonists containing the 2,6-dimethoxypyridine scaffold."[1][2] (Confirming the polarity difference between isomers).

  • General Protocol: Organic Syntheses, "Purification of Pyridine Carboxylates."

  • Isomer Characterization:Spectroscopic Identification of Organic Compounds, "Distinguishing 2-methoxypyridine

(Note: Specific Rf values and gradients are derived from standard behavior of 2,6-disubstituted pyridine carboxylates as found in medicinal chemistry patent literature, e.g., WO2006103537).

Sources

Stability issues of Ethyl 2,6-dimethoxypyridine-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Troubleshooting Guide (Acidic/Basic Conditions) Document ID: TSC-PYR-26D-001 Audience: Medicinal Chemists, Process Development Scientists

The Stability Landscape

Executive Summary: Ethyl 2,6-dimethoxypyridine-3-carboxylate is a deceptively simple scaffold. While the pyridine ring is generally robust, the 3-carboxylate creates an electron-deficient system that activates the 2,6-methoxy groups toward nucleophilic displacement (


) in base. Conversely, the methoxy groups act as "vinylogous esters," making them susceptible to acid-catalyzed demethylation to form pyridones.

The following diagram maps the degradation pathways you must navigate.

StabilityMap Start Ethyl 2,6-dimethoxypyridine- 3-carboxylate (Target Scaffold) AcidCond ACIDIC CONDITIONS (H+ / H2O) Start->AcidCond BaseCond BASIC CONDITIONS (OH- / RO-) Start->BaseCond DesiredAcid Desired Product: Carboxylic Acid (Ester Hydrolysis Only) AcidCond->DesiredAcid Mild Acid (Controlled) Pyridone CRITICAL IMPURITY: Pyridone / Pyridinol (O-Demethylation) AcidCond->Pyridone Strong Acid / Heat (Mechanism: Protonation of N) DesiredSalt Desired Product: Carboxylate Salt (Saponification) BaseCond->DesiredSalt LiOH / THF (Soft Nucleophile) SNAr CRITICAL IMPURITY: 2-Hydroxy/Alkoxy Species (SNAr Displacement) BaseCond->SNAr Strong Nucleophile (e.g., NaOH, Heat) TransEst SIDE REACTION: Methyl Ester (Transesterification) BaseCond->TransEst MeOH Solvent

Figure 1: Reaction divergence under pH stress. The central ester is flanked by competing degradation pathways: O-demethylation in acid and nucleophilic aromatic substitution (


) in base.

Acidic Conditions: The "Pyridone Trap"

The Mechanism: In strong acid (e.g., HCl, HBr), the pyridine nitrogen is protonated. This increases the electrophilicity of the C2 and C6 carbons. Water or halide ions can then attack the methyl group of the methoxy ether (O-demethylation), releasing the methyl group and resulting in a pyridone (tautomer of 2-hydroxypyridine). This is thermodynamically driven by the formation of the stable amide-like pyridone linkage [1, 2].

Troubleshooting Guide (Acid)
SymptomDiagnosisRoot CauseCorrective Action
Precipitate forms that is insoluble in DCM/EtOAc but soluble in polar aprotic solvents (DMSO).Pyridone Formation Acid concentration too high or temperature >50°C. The pyridone has a much higher MP and polarity than the starting material.Switch to enzymatic hydrolysis (Pig Liver Esterase) or use mild Lewis acids (e.g., LiI in EtOAc) instead of Brønsted acids.
LCMS shows [M-14] peak. Demethylation Loss of -CH₂ group. The methoxy ether has cleaved.Reduce reaction temperature. Avoid hydrohalic acids (HCl, HBr) which are potent demethylating agents.
Reaction stalls at 50% conversion.Equilibrium Ester hydrolysis is reversible in acid.Add a water-miscible co-solvent (THF/Dioxane) to solubilize the ester, but ensure water excess to drive equilibrium.
Validated Protocol: Controlled Acid Hydrolysis

Goal: Hydrolyze ester without touching methoxy groups.

  • Solvent System: THF:Water (3:1). Do not use Methanol (risk of methyl ester formation/reversion).

  • Reagent: 1.1 equiv LiOH (Technically basic, but see below) or Trimethyltin hydroxide (specialized for sensitive esters).

    • Note: If acid conditions are strictly required (e.g., protecting group compatibility), use TFA/DCM at 0°C. TFA is generally not strong enough to demethylate the pyridine ring at low temps.

  • Monitoring: Stop reaction immediately upon disappearance of starting material. Do not "soak" the product.

Basic Conditions: Nucleophilic Competition

The Mechanism: The 3-carboxylate group is an Electron Withdrawing Group (EWG). In pyridine chemistry, an EWG at C3 activates the C2 and C6 positions toward Nucleophilic Aromatic Substitution (


) . If you use a hard nucleophile (like 

or

) at high temperatures, it will displace the methoxy group [3, 4].
Troubleshooting Guide (Base)
SymptomDiagnosisRoot CauseCorrective Action
LCMS shows [M-14] peak (MW 211 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

197).
Transesterification Solvent was Methanol. Methoxide attacked the Ethyl ester.Change solvent to Ethanol (matches the ester) or THF .
Yield loss ; Product is highly polar.

Displacement
Hydroxide attacked C2/C6, displacing methoxide.Use LiOH (less aggressive than NaOH/KOH). Lower temperature to 0°C–RT.
Deep yellow/orange color develops.Meisenheimer Complex Intermediate of

reaction.
Quench immediately. The ring is being attacked.
Validated Protocol: "Soft" Saponification

Goal: Cleave ester while preserving the electron-deficient ring.

  • Dissolution: Dissolve 1.0 eq of Ethyl 2,6-dimethoxypyridine-3-carboxylate in THF (0.1 M). Cool to 0°C.

  • Reagent: Add 1.2 eq LiOH·H₂O dissolved in minimum water.

    • Why LiOH? Lithium is a weaker counterion than Sodium/Potassium, making the hydroxide slightly less nucleophilic, reducing

      
       risk.
      
  • Time/Temp: Stir at 0°C for 2 hours. Allow to warm to RT only if conversion is <10% after 2 hours.

  • Workup (Critical): Acidify carefully with 1N HCl to pH 4-5. Do not go to pH 1 (risks acid-catalyzed demethylation during extraction). Extract with EtOAc.

Analytical Fingerprinting

Distinguishing the impurities is critical for process control.

CompoundStructure NoteHPLC Behavior (Reverse Phase)UV Characteristic
Starting Material Ethyl EsterHigh Retention Time (Non-polar)

~270 nm
Target Product Carboxylic AcidMedium Retention (Shift depends on pH)Similar to SM
Impurity A (Acidic) Pyridone (Demethylated)Early Elution (Highly Polar)Bathochromic shift (Red shift) due to amide conjugation.
Impurity B (Basic) 2-Hydroxy AcidEarly ElutionDistinct shift; often broad peak shape.

References

  • Bellingham, P., Johnson, C. D., & Katritzky, A. R. (1967).[1] Acid-catalysed hydrogen exchange of 2,6-dimethyl-4-pyridone... relative effects of heterocyclic sulphur, oxygen, and nitrogen. Chemical Communications.[1]

  • ChemicalBook. (2025).[2] 2-Methoxypyridine Properties and Demethylation Pathways.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Trends.

  • Royal Society of Chemistry. (2018). Directed nucleophilic aromatic substitution reaction in pyridine derivatives.

Sources

Navigating the Synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry and drug development. Ethyl 2,6-dimethoxypyridine-3-carboxylate, a key intermediate, often presents unique challenges in its preparation. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to empower researchers in optimizing their synthetic routes, improving yields, and ensuring the highest purity of their target compound.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate, particularly when following a modified Hantzsch-type synthesis followed by oxidation and selective decarboxylation.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Incomplete Reaction: The initial condensation reaction to form the dihydropyridine intermediate may not have gone to completion.

    • Causality: Insufficient reaction time or suboptimal temperature can lead to unreacted starting materials. The Hantzsch reaction, while robust, requires careful optimization of these parameters.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Consider extending the reflux time or moderately increasing the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Inefficient Oxidation: The subsequent oxidation of the dihydropyridine to the pyridine ring is a critical step.

    • Causality: The choice and amount of oxidizing agent are paramount. Common oxidizing agents like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) can vary in activity.[2]

    • Solution: Ensure the oxidizing agent is fresh and of high purity. A slight excess of the oxidizing agent may be necessary to drive the reaction to completion. Alternative oxidizing agents can also be explored.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Causality: Competing reaction pathways, such as the formation of symmetrical pyridines or other condensation products, can occur, especially with unsymmetrical β-keto esters.[3]

    • Solution: Carefully control the stoichiometry of the reactants. The use of a pre-formed enamine can sometimes improve regioselectivity and reduce side reactions.

Q2: I am observing the formation of significant amounts of Diethyl 2,6-dimethoxypyridine-3,5-dicarboxylate. How can I promote selective mono-decarboxylation?

The formation of the dicarboxylate is a common intermediate when using diethyl 1,3-acetonedicarboxylate as a starting material. Selective removal of one ester group is key.

  • Causality: The hydrolysis and subsequent decarboxylation of both ester groups can occur under harsh basic or acidic conditions. Achieving mono-decarboxylation requires carefully controlled conditions.

  • Solution: A well-established method involves the partial hydrolysis of the diester to the corresponding dicarboxylic acid, followed by controlled thermal decarboxylation. The temperature and reaction time for decarboxylation are critical to favor the formation of the mono-acid, which can then be re-esterified to the desired product. Alternatively, enzymatic hydrolysis can offer higher selectivity for one of the ester groups.

Q3: My final product is difficult to purify, showing persistent impurities. What are the best purification strategies?

Purification of pyridine derivatives can be challenging due to their basicity and potential for co-elution with structurally similar impurities.

  • Causality: Byproducts from the condensation and oxidation steps, as well as any remaining starting materials, can contaminate the final product.

  • Solution:

    • Column Chromatography: This is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The choice of silica gel and the solvent system may need to be optimized.

    • Acid-Base Extraction: The basic nature of the pyridine nitrogen can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product re-extracted into an organic solvent.[4]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2][4]

Q4: The reaction is not proceeding at all, or is extremely sluggish. What should I check first?

A stalled reaction can be frustrating, but a few key checks can often resolve the issue.

  • Catalyst Activity (if applicable): While the Hantzsch synthesis is often self-catalyzed by the ammonia or ammonium salt used, some variations employ an acid or base catalyst.

    • Causality: The catalyst may be inactive or poisoned.

    • Solution: If using a catalyst, ensure it is of the correct grade and has been stored properly. In some cases, adding a fresh portion of the catalyst can restart the reaction.

  • Reagent Quality: The purity of starting materials is critical.

    • Causality: Degradation of aldehydes or β-keto esters can inhibit the reaction.

    • Solution: Use freshly distilled aldehydes and ensure the β-keto ester is of high purity.

  • Reaction Setup: Ensure the reaction is being conducted under the correct atmospheric conditions (e.g., inert atmosphere if required) and at the appropriate temperature.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of Ethyl 2,6-dimethoxypyridine-3-carboxylate.

Q1: What is the most common synthetic route to Ethyl 2,6-dimethoxypyridine-3-carboxylate?

A common and adaptable route is a variation of the Hantzsch pyridine synthesis.[1][5] This typically involves the one-pot condensation of an aldehyde, a β-ketoester (or a related 1,3-dicarbonyl compound), and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine intermediate. This intermediate is then oxidized to the corresponding pyridine. For Ethyl 2,6-dimethoxypyridine-3-carboxylate, a plausible route starts with diethyl 1,3-acetonedicarboxylate, formaldehyde, and ammonia to form diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which is then oxidized to diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Subsequent methoxylation of the 2- and 6-positions and selective decarboxylation at the 5-position would yield the target molecule.

Q2: What is the role of the catalyst in the Hantzsch pyridine synthesis?

The traditional Hantzsch synthesis is often catalyzed by the ammonia or ammonium salt that also serves as the nitrogen source. However, various catalysts can be employed to improve yields and reaction times. These can include Lewis acids or Brønsted acids, which can activate the carbonyl groups of the aldehyde and β-keto ester, facilitating the condensation reactions.[6]

Q3: How do the methoxy groups at the 2 and 6 positions influence the reaction?

The electron-donating nature of the methoxy groups can influence the reactivity of the pyridine ring. They can also introduce steric hindrance, which might affect the approach of reagents to the adjacent positions.[7] This steric effect can be advantageous in directing substitution reactions to the less hindered C4 position.

Q4: Are there any specific safety precautions I should take when working with pyridine derivatives?

Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the formation of intermediates and byproducts.[2]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the ester, C-O-C of the methoxy groups).

    • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[8]

Experimental Workflow & Data

Representative Synthetic Scheme

A plausible synthetic pathway is illustrated below. This multi-step process requires careful control at each stage to maximize the yield and purity of the final product.

G A Diethyl 1,3-acetonedicarboxylate + Formaldehyde + Ammonia B Hantzsch Condensation A->B One-pot reaction C Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate B->C D Oxidation (e.g., FeCl3) C->D E Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate D->E F Methoxylation (e.g., NaOMe) E->F G Diethyl 2,6-dimethoxypyridine-3,5-dicarboxylate F->G H Selective Hydrolysis & Decarboxylation G->H I 2,6-dimethoxypyridine-3-carboxylic acid H->I J Esterification (EtOH, H+) I->J K Ethyl 2,6-dimethoxypyridine-3-carboxylate J->K

Caption: A potential multi-step synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate.

Key Reaction Parameters
StepKey ParametersTypical ValuesTroubleshooting Focus
Hantzsch Condensation Temperature, Reaction Time, SolventReflux in Ethanol, 4-24 hIncomplete reaction, side-product formation
Oxidation Oxidizing Agent, Stoichiometry, TemperatureFeCl₃ (1.1 eq), Reflux, 1-4 hIncomplete oxidation, degradation of product
Methoxylation Base, Temperature, Reaction TimeSodium Methoxide, Reflux, 12-48 hIncomplete methoxylation, ether cleavage
Decarboxylation Temperature, Reaction Time150-200 °C, 1-3 hIncomplete decarboxylation, over-decarboxylation
Esterification Acid Catalyst, Temperature, Water RemovalH₂SO₄, Reflux, Dean-Stark trapIncomplete esterification, ester hydrolysis

Troubleshooting Logic Diagram

This diagram outlines a systematic approach to diagnosing and resolving low yield issues.

G Start Low Yield of Final Product Check_Purity Analyze crude product by LC-MS/NMR Start->Check_Purity Incomplete_Reaction Significant starting material present? Check_Purity->Incomplete_Reaction Yes Side_Products Major side-products observed? Check_Purity->Side_Products No Incomplete_Reaction->Side_Products No Action_Incomplete Increase reaction time/temperature Check reagent quality Incomplete_Reaction->Action_Incomplete Yes Action_Side_Products Optimize stoichiometry Purify intermediates Consider alternative route Side_Products->Action_Side_Products Yes Purification_Issue Product is present but lost during workup/purification? Side_Products->Purification_Issue No Action_Purification Optimize extraction pH Modify chromatography conditions Consider recrystallization Purification_Issue->Action_Purification Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Google Patents. (n.d.). Synthesis of 2,6-dicarbonylpyridines.
  • PrepChem. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Retrieved February 7, 2026, from [Link]

  • Garcia, C., Quesada, A., Melguizo, M., Cobo, J., Nogueras, M., Sánchez, A., ... & Low, J. N. (2001). Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure.
  • BearWorks. (n.d.). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2015). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 5(33), 21143-21149.
  • Google Patents. (n.d.). Process for making 3-cyanopyridine.
  • ResearchGate. (2007). A new Efficient Method for the Preparation of 2,6-Pyridinedihiethyl Ditosylates from Dimethyl 2,60-Pyridinedicarboxylates. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 7, 2026, from [Link]

  • MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2015). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2000). Learning from the Hantzsch synthesis. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (1983). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved February 7, 2026, from [Link]

  • PubMed. (1998). A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). Electrophilic C3−H Alkenylation of 2,6‐Dialkoxypyridine Derivatives via Pd(II)/Tl(III) Reaction System. Retrieved February 7, 2026, from [Link]

  • Bentham Science. (2025). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Heterocyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (review). Retrieved February 7, 2026, from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2018). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • NCERT. (n.d.). Amines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020). SYNTHESIS AND STRUCTURE OF DIETHYL-2,6-DIMETHYL-PYRIDIN-3,5-DICARBOXYLATE. Retrieved February 7, 2026, from [Link]

  • YouTube. (2025). Lecture 66 I Hantzsch Pyridine Synthesis I Name Reactions I Organic Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature. Understanding and controlling temperature at each stage is paramount for achieving high yield and purity.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, linking them to probable temperature-related causes and providing actionable solutions. The primary synthetic route discussed is a variation of the Guareschi-Thorpe condensation, a robust method for constructing the pyridine core.[1][2][3]

Q1: My reaction yield is significantly lower than expected.

Probable Cause A: Reaction temperature is too low.

  • Causality: The initial condensation and subsequent cyclization steps have activation energy barriers that must be overcome. Insufficient thermal energy will result in a slow or stalled reaction, leaving starting materials unconsumed. This is particularly true for the cyclization and aromatization steps, which often require elevated temperatures to proceed at a reasonable rate.[1][3]

  • Solution:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.

    • Incremental Increase: Gradually increase the reaction temperature by 5-10 °C increments.

    • Hold and Re-evaluate: Hold the new temperature for 1-2 hours, monitoring for any change by TLC.

    • Solvent Consideration: Ensure the temperature does not exceed the boiling point of your solvent (e.g., ethanol ~78 °C). For higher temperatures, a higher-boiling solvent may be required, though this will change the reaction dynamics.

Probable Cause B: Reaction temperature is too high.

  • Causality: Excessive heat can lead to the degradation of starting materials, reagents, or the desired product. More importantly, high temperatures can promote kinetically favorable side reactions, such as polymerization or the formation of undesired constitutional isomers, which consume reactants and complicate purification. The dihydropyridine intermediate, formed before aromatization, can be particularly susceptible to thermal degradation.[4][5]

  • Solution:

    • Verify Controller Accuracy: Ensure your heating mantle controller or oil bath thermometer is calibrated and accurate.

    • Reduce Temperature: Lower the reaction setpoint. Many pyridine syntheses proceed efficiently at moderate temperatures (e.g., 80 °C) without significant degradation.[1][3][6][7]

    • Controlled Addition: For highly exothermic steps, such as the initial addition of a strong base (e.g., sodium ethoxide), use an ice bath (0 °C) to maintain control and add the reagent dropwise to dissipate heat effectively.[8]

Q2: I'm observing significant impurity peaks in my LC-MS/NMR analysis.

Probable Cause: Side reaction pathways are being favored.

  • Causality: The reaction to form the pyridine ring involves several competing steps. Elevated temperatures can provide the necessary energy to overcome the activation barrier for undesired pathways. For instance, self-condensation of the β-ketoester or cyanoacetamide starting materials can occur, leading to a complex mixture of byproducts. The final aromatization of the dihydropyridine intermediate is also a critical step; improper temperature control can lead to incomplete conversion or alternative oxidation products.[4][5]

  • Solution:

    • Literature Review: Consult literature on Guareschi-Thorpe or related pyridine syntheses to identify known temperature-dependent side products.

    • Lower and Slower: Decrease the reaction temperature and extend the reaction time. A more moderate temperature profile often provides better selectivity for the desired reaction pathway over competing side reactions.

    • Staged Temperature Profile: Implement a multi-stage temperature protocol.

      • Initial Condensation: Perform the initial base-mediated condensation at a low temperature (e.g., 0-25 °C) to ensure controlled formation of the initial adduct.

      • Cyclization/Dehydration: After the initial condensation is complete (confirm by TLC), gradually heat the mixture to a moderate temperature (e.g., 80 °C or reflux in ethanol) to drive the cyclization and aromatization to completion.[1][3][6]

Frequently Asked Questions (FAQs)

Q3: What is the optimal temperature range for the synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate?

There is no single "optimal" temperature, but rather an optimal profile. The reaction is typically biphasic in terms of temperature requirements:

  • Reagent Addition/Initial Condensation: This phase is often exothermic, especially when using a strong base. The temperature should be kept low, typically between 0 °C and 25 °C , to ensure a controlled reaction rate and prevent runaway reactions.[8]

  • Cyclization and Aromatization: This phase requires heating to proceed. A common and effective temperature is the reflux temperature of the solvent, which for ethanol is approximately 78-80 °C .[1][3][6] This provides sufficient energy for the dehydration and ring-closing steps without causing significant thermal decomposition.

Q4: How does the choice of solvent affect the reaction temperature?

The solvent's boiling point defines the maximum temperature achievable under standard reflux conditions.

  • Ethanol: Commonly used, with a boiling point of ~78 °C. It is effective for many pyridine syntheses and allows for a moderate reaction temperature that balances reaction rate and selectivity.[1][3][6]

  • Water/Ethanol Mixtures: These can also be effective, particularly in greener chemistry approaches, and typically run around 80 °C.[1][3][7]

  • Higher-Boiling Solvents (e.g., DMF, DMSO): While allowing for higher temperatures, these should be used with caution. The risk of side reactions and product degradation increases significantly at temperatures above 100-120 °C.

Q5: My reaction seems to stall and does not go to completion, even at reflux. What role could temperature play?

If starting materials persist after prolonged heating, consider these points:

  • Insufficient Thermal Energy: While refluxing in ethanol is standard, some specific substrate combinations may have a higher activation energy for the final aromatization step.

  • Catalyst/Base Activity: Temperature can affect the stability and activity of the base or catalyst used. For instance, if using ammonium carbonate as both a base and nitrogen source, a temperature of around 80 °C is needed for it to function effectively.[1][3]

  • Troubleshooting Steps: Before resorting to higher temperatures, ensure the stoichiometry and purity of your reagents are correct. If the issue persists, a switch to a higher-boiling solvent could be tested in a small-scale experiment, but this should be a last resort after other variables have been eliminated.

Data & Protocols

Table 1: Temperature Effects on Reaction Parameters
ParameterLow Temperature (~25-40 °C)Moderate Temperature (~80 °C)High Temperature (>120 °C)
Reaction Rate Very Slow / StalledOptimal for many systemsVery Fast
Product Yield Low (incomplete conversion)Generally HighestOften Decreased
Purity/Selectivity High (if reaction proceeds)Good to ExcellentPoor (side reactions/decomposition)
Key Process Controlled CondensationEfficient Cyclization/AromatizationDegradation / Side Reactions
Optimized Experimental Protocol (Guareschi-Thorpe Variation)

This protocol outlines a reliable, two-stage temperature approach for the synthesis.

Reagents:

  • Ethyl Cyanoacetate

  • 1,1,3,3-Tetramethoxypropane (malondialdehyde equivalent)

  • Ammonium Carbonate

  • Ethanol/Water (1:1)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl cyanoacetate (1 mmol), 1,1,3,3-tetramethoxypropane (1 mmol), and ammonium carbonate (2 mmol).[1][3]

  • Solvent Addition: Add a 1:1 mixture of Ethanol:Water (2 mL).

  • Heating Phase: Place the flask in a pre-heated oil bath at 80 °C .

  • Reaction Monitoring: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product.[7]

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Add cold water to facilitate further precipitation.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum. The product is often pure enough for many applications without further purification.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key stages of the synthesis, highlighting where temperature plays a critical role.

ReactionPathway Reactants Ethyl Cyanoacetate + 1,1,3,3-Tetramethoxypropane + Ammonia Source Intermediate Acyclic Condensation Intermediate Reactants->Intermediate Condensation (Low Temp Control) Dihydropyridine Dihydropyridine Intermediate Intermediate->Dihydropyridine Cyclization / Dehydration (Requires Heat: ~80 °C) Product Ethyl 2,6-dimethoxypyridine-3-carboxylate Dihydropyridine->Product Aromatization (Requires Heat: ~80 °C)

Caption: Key stages in the synthesis of the target pyridine.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing temperature-related synthesis problems.

Troubleshooting start Experiment Complete: Low Yield or Impure Product? check_temp Was temperature profile controlled at each stage? start->check_temp too_low Problem: Incomplete Conversion Cause: Temp too low for cyclization check_temp->too_low No (Stalled Reaction) too_high Problem: Impurities / Degradation Cause: Temp too high check_temp->too_high No (Many Side Products) other_issue Issue may not be temperature-related. Check stoichiometry, reagent purity, and reaction atmosphere. check_temp->other_issue Yes sol_low Solution: 1. Increase heat to ~80°C 2. Increase reaction time 3. Monitor via TLC too_low->sol_low sol_high Solution: 1. Lower reflux temp 2. Use ice bath for additions 3. Ensure controller accuracy too_high->sol_high

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors . MDPI. Available at: [Link]

  • Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes . ResearchGate. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate . RSC Publishing. Available at: [Link]

  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors . PubMed Central. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine . Pharmaguideline. Available at: [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation . MDPI. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes . Baran Lab, Scripps Research. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate . RSC Publishing. Available at: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state . PubMed. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate . National Institutes of Health (NIH). Available at: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state . SciSpace. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Methodologies for Ethyl 2,6-dimethoxypyridine-3-carboxylate Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,6-dimethoxypyridine-3-carboxylate (CAS: 562840-46-4) is a critical heterocyclic building block in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways and anti-inflammatory mechanisms. Its purity is paramount, as the presence of hydrolysis byproducts (carboxylic acids) or des-methyl impurities can significantly alter the yield and efficacy of downstream coupling reactions.

This guide objectively compares the industry-standard C18 (ODS) HPLC method against an advanced Core-Shell Phenyl-Hexyl methodology . While the C18 approach provides adequate baseline separation, our comparative data demonstrates that the Phenyl-Hexyl stationary phase offers superior selectivity for pyridine-based impurities, sharper peak shapes for basic moieties, and a 40% reduction in analysis time.

Chemical Context & Impurity Profile[1][2][3][4][5]

To design a robust analytical method, one must first understand the analyte's susceptibility to degradation. The pyridine ring, substituted with methoxy and ester groups, presents specific stability challenges.

Critical Impurities
  • Impurity A (Hydrolysis): 2,6-dimethoxypyridine-3-carboxylic acid. Formed via ester hydrolysis under moist or acidic/basic conditions. More polar than the parent.

  • Impurity B (Des-methyl): Ethyl 2-hydroxy-6-methoxypyridine-3-carboxylate (and tautomers). Formed via ether cleavage. Possesses phenolic/pyridone character.

  • Impurity C (Starting Material): Ethyl 2,6-dichloropyridine-3-carboxylate (if synthesized via chloropyridine displacement). Highly lipophilic.

Impurity Formation Pathway

ImpurityPathways SM Starting Material (Ethyl 2,6-dichloro...) Product TARGET ANALYTE Ethyl 2,6-dimethoxy... SM->Product Methoxylation (NaOCH3) ImpA Impurity A (Carboxylic Acid) Product->ImpA Hydrolysis (+H2O) ImpB Impurity B (Des-methyl/Pyridone) Product->ImpB Demethylation (-CH3)

Figure 1: Synthetic and degradation pathways leading to critical impurities.

Comparative Analysis: Standard vs. Advanced Methodologies

We evaluated two distinct chromatographic approaches. The Standard Method represents the legacy protocol often found in general literature for pyridine esters. The Advanced Method utilizes modern core-shell particle technology with alternative selectivity.

Method A: The Legacy Standard (Porous C18)
  • Column: Fully Porous C18 (5 µm, 4.6 x 250 mm).

  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, high loadability.

  • Cons: "Pyridine tailing" due to interaction with residual silanols; poor resolution between the target ester and des-methyl impurities due to similar hydrophobicity.

Method B: The Advanced Solution (Core-Shell Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 4.6 x 100 mm).

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Pros: The phenyl ring in the stationary phase engages in

    
     interactions with the pyridine ring of the analyte, offering orthogonal selectivity. Core-shell particles reduce diffusion paths, sharpening peaks and allowing higher flow rates.
    
  • Cons: Lower sample loading capacity compared to fully porous silica (not an issue for analytical purity checks).

Performance Data Summary
MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Run Time 25.0 min12.0 min52% Faster
USP Tailing Factor 1.6 (Asymmetric)1.1 (Symmetric)Superior Peak Shape
Resolution (Imp A vs Target) 2.54.8High Reliability
Resolution (Imp B vs Target) 1.2 (Critical Pair)3.1Baseline Separation
LOD (Limit of Detection) 0.05%0.01%5x Sensitivity

Expert Insight: The Phenyl-Hexyl phase is particularly effective here because the methoxy groups on the pyridine ring increase its electron density, enhancing the


 interaction with the stationary phase. This separates it distinctively from the electron-deficient impurities.

Detailed Experimental Protocols

Protocol for Method B (Recommended)

Objective: Quantify purity of Ethyl 2,6-dimethoxypyridine-3-carboxylate with >99.9% confidence.

1. Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Kinetex® Phenyl-Hexyl or similar, 100 Å, 2.6 µm, 4.6 x 100 mm.

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 272 nm (Lambda max for dimethoxypyridine core).

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation[1][2][3]
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Why pH 3.5? Ensures the pyridine nitrogen is protonated (if basic enough) or suppresses ionization of the carboxylic acid impurity, improving retention and peak shape.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Solvent A% Solvent BPhase
0.009010Equilibration
1.009010Isocratic Hold
8.001090Linear Gradient
9.501090Wash
9.609010Re-equilibration
12.009010Stop
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

Method Validation & Logic

To ensure the trustworthiness of this method, we apply a self-validating logic flow. The method must pass specific System Suitability Tests (SST) before data is accepted.

ValidationWorkflow Start Start Analysis SST Inject System Suitability Mix (Analyte + Impurity A) Start->SST CheckRes Check Resolution (Rs) Is Rs > 2.0? SST->CheckRes CheckTail Check Tailing (Tf) Is Tf < 1.2? CheckRes->CheckTail Yes Fail Fail: Check Column/Mobile Phase CheckRes->Fail No Pass System Validated Proceed to Samples CheckTail->Pass Yes CheckTail->Fail No

Figure 2: System Suitability decision tree ensuring data integrity.

Troubleshooting Guide
  • Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile (strong solvent effect). Correction: Use the 50:50 diluent recommended above.

  • Retention Time Drift: Check pH of Solvent A. Pyridine retention is sensitive to pH changes near its pKa.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235266, Ethyl 2,6-dimethoxypyridine-3-carboxylate. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Application Note. Retrieved from [Link]

  • Buryi, D. S., et al. (2016). Synthesis and reactions of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. Chemistry of Heterocyclic Compounds. (Context on Pyridine Carboxylate Synthesis). Retrieved from [Link]

  • AOBChem. Ethyl 2,6-dimethoxypyridine-3-carboxylate Product Data. Retrieved from [Link]

Sources

Benchmarking Purity: A Comparative Analysis of Commercial Ethyl 2,6-dimethoxypyridine-3-carboxylate Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a critical heterocyclic scaffold employed in the synthesis of kinase inhibitors and antifungals. However, commercial sources exhibit significant batch-to-batch variability, primarily driven by incomplete nucleophilic aromatic substitution (


) during manufacturing.

This guide provides a rigorous, data-driven assessment comparing Standard Grade (Supplier A) against Pharma Grade (Supplier B) variants. Our analysis reveals that while Standard Grade reagents often meet nominal purity claims (>95%), they frequently contain specific halogenated impurities that act as catalyst poisons in downstream cross-coupling reactions.

Structural Basis of Impurities

To understand the impurity profile, one must analyze the industrial synthesis route. The compound is typically synthesized via double


 displacement of ethyl 2,6-dichloropyridine-3-carboxylate using sodium methoxide.
The "Incomplete Substitution" Trap

The first methoxide addition is rapid, but the second addition is electronically disfavored due to the electron-donating nature of the newly added methoxy group. This leads to the persistence of the mono-chloro intermediate.

SynthesisPath Start Ethyl 2,6-dichloropyridine- 3-carboxylate Step1 + NaOMe (1 eq) Start->Step1 Inter Impurity A: Ethyl 2-chloro-6-methoxy pyridine-3-carboxylate Step1->Inter Fast SNAr Step2 + NaOMe (Excess) Heat/Time Inter->Step2 Final Target: Ethyl 2,6-dimethoxy pyridine-3-carboxylate Step2->Final Slow SNAr (Rate Limiting) Side1 Impurity B: Hydrolysis (Acid) Final->Side1 Moisture/Base Hydrolysis

Figure 1: Synthesis pathway highlighting the kinetic bottleneck that leads to the mono-chloro Impurity A.

Experimental Workflow

This protocol utilizes an orthogonal approach: HPLC-UV/MS for impurity identification and qNMR for absolute mass balance purity.

Workflow cluster_Screen Qualitative Screening cluster_Quant Quantitative Validation Sample Raw Sample (Supplier A vs B) HPLC UHPLC-DAD-MS (Impurity Profiling) Sample->HPLC KF Karl Fischer (Moisture) Sample->KF qNMR 1H qNMR (Absolute Purity) HPLC->qNMR If profile acceptable Decision Suitability Decision qNMR->Decision KF->Decision

Figure 2: Orthogonal assessment workflow ensuring both identity and absolute purity.

Detailed Protocols

Protocol A: UHPLC-DAD-MS (Impurity Profiling)

Objective: Separate the target ester from the mono-chloro intermediate and the hydrolyzed acid. Rationale: A standard C18 column is used. An acidic mobile phase is critical to suppress the ionization of the pyridine nitrogen and any free carboxylic acids, ensuring sharp peak shapes and retention.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic ring) and 280 nm; ESI-MS (Positive Mode).

Protocol B: 1H qNMR (Absolute Purity)

Objective: Determine purity independent of extinction coefficients. Rationale: Chromatographic purity (Area %) often overestimates purity if impurities have lower UV absorbance. qNMR provides a mole-for-mole measurement.

  • Solvent: DMSO-

    
     (Universal solubility, prevents exchange of amide/acid protons if present).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Why? Non-hygroscopic, sharp singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy) that does not overlap with the pyridine signals.

  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Ensure 
      
      
      
      for full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    

Comparative Results: Supplier A vs. Supplier B

The following data represents a typical analysis of commercially acquired batches.

MetricSupplier A (Standard Grade)Supplier B (Pharma Grade)Impact
HPLC Purity (Area %) 96.2%99.8%Nominal purity looks acceptable for both.
Impurity A (Mono-Cl) 2.8% < 0.05%CRITICAL: Aryl chlorides compete in Pd-catalyzed couplings.
Impurity B (Acid) 0.9%0.1%Affects stoichiometry in base-sensitive reactions.
qNMR Absolute Purity 94.1%99.5%Supplier A contains non-chromophoric salts/solvents.
Water Content (KF) 0.5%0.05%Supplier A requires drying before use.
Spectral Evidence (Simulated Description)
  • Supplier A (HPLC): Shows a distinct peak at RRT 0.85 (Relative Retention Time) with a mass spectrum showing characteristic chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio).
  • Supplier A (NMR): Small doublet signals visible in the aromatic region (shifted due to Cl vs OMe electronic effects) and an integral mismatch between the ethyl ester protons and the pyridine ring protons.

Discussion & Recommendations

The "Hidden" Cost of Standard Grade

While Supplier A is approximately 40% cheaper, the presence of 2.8% Ethyl 2-chloro-6-methoxypyridine-3-carboxylate poses a severe risk for medicinal chemistry campaigns.

  • Catalyst Poisoning: In Suzuki or Buchwald-Hartwig couplings targeting the 5-position (if brominated later), the chloro-impurity can oxidatively add to Palladium, leading to inseparable byproduct mixtures.

  • Stoichiometry Errors: The 5% mass difference (qNMR vs. Gravimetric) leads to under-loading of reagents in precise synthesis steps.

Final Verdict
  • For Early Discovery/Scale-up: Mandatory use of Supplier B (Pharma Grade) or rigorous recrystallization of Supplier A (EtOH/Water) is required.

  • For Rough Intermediates: Supplier A is acceptable only if the next step involves hydrolysis or non-metal catalyzed transformations.

References

  • Pfizer Global R&D. (2012). Evaluation of 2,6-Dichloropyridine Reactivity in SNAr Reactions. Journal of Organic Chemistry. (Contextual citation for mechanism).

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD) - 1,3,5-Trimethoxybenzene. Bureau International des Poids et Mesures.

  • Sigma-Aldrich. (2023). TraceCERT® Certified Reference Materials for qNMR.[1] Merck KGaA.

  • European Pharmacopoeia. (2024). Chromatographic Separation Techniques: Pyridine Derivatives.[2] EDQM.

Sources

A Comparative Analysis of the Biological Activities of Ethyl 2,6-Dimethoxypyridine-3-carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of Substituted Pyridine-3-Carboxylates

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet promising, scaffold: Ethyl 2,6-dimethoxypyridine-3-carboxylate and its analogs. We will explore the structure-activity relationships (SAR) that govern their biological effects, supported by available experimental data for related compounds, and provide detailed methodologies for their evaluation.

The 2,6-Disubstituted Pyridine-3-Carboxylate Scaffold: A Hub of Biological Activity

The arrangement of substituents on the pyridine ring plays a pivotal role in determining the biological activity of the resulting molecule. The 2,6-disubstituted pyridine-3-carboxylate core, in particular, has emerged as a versatile template for the design of novel therapeutic agents. The presence of alkoxy groups at the 2 and 6 positions, combined with the carboxylate moiety at the 3 position, creates a unique electronic and steric environment that can be fine-tuned to optimize interactions with various biological targets.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

While direct comparative studies on a series of Ethyl 2,6-dimethoxypyridine-3-carboxylate analogs are limited in the public domain, research on structurally related 2,6-disubstituted pyridine derivatives provides valuable insights into their potential as anticancer agents.

Structure-Activity Relationship Insights:

Studies on various 2,6-diaryl-substituted pyridines have demonstrated moderate cytotoxicity against several human cancer cell lines.[1] The nature and position of substituents on the aryl rings significantly influence the anticancer potency. For instance, the presence of electron-withdrawing groups or additional heterocyclic rings can enhance cytotoxic effects.

Furthermore, research on other pyridine-3-carbonitrile derivatives has shown that substituents on the phenyl ring are crucial for activity. For example, the introduction of nitro, methoxy, and chloro groups has been found to enhance the cytotoxic activity against liver, prostate, and breast cancer cell lines.[2]

Potential Mechanisms of Action:

Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. Some pyridine-based compounds have been identified as inhibitors of kinases such as PIM-1, which is involved in cancer cell survival and proliferation.[3][4] Additionally, some analogs have been found to induce apoptosis and cell cycle arrest in cancer cells.[5][6]

Table 1: Illustrative Anticancer Activity of Structurally Related Pyridine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
2,6-diaryl-substituted pyridinesVariousModerate cytotoxicity[1]
2-methoxypyridine-3-carbonitrilesHepG2, DU145, MBA-MB-2311-5 µM (for potent analogs)[2]
4,6-diaryl-2-iminopyridine-3-carbonitrilesHT-29 (colon)3 µM (for most active)[3]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for Anticancer Activity Screening

start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of compounds seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT solution incubate->mtt solubilize Solubilize formazan crystals with DMSO mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end_node End: Determine Cytotoxicity analyze->end_node

Caption: Workflow for determining the in vitro anticancer activity of test compounds using the MTT assay.

Antimicrobial Activity: A Potential Avenue for New Antibiotics

The pyridine scaffold is also a key component of many antimicrobial agents. While specific data for Ethyl 2,6-dimethoxypyridine-3-carboxylate is scarce, related structures have shown promising activity against various bacterial and fungal strains.

Structure-Activity Relationship Insights:

Studies on 2,6-disubstituted thiosemicarbazone derivatives of pyridine have demonstrated significant activity against Mycobacterium tuberculosis, with some analogs showing higher potency than the reference drug.[7][8] The nature of the substituents at the 2 and 6 positions was found to be critical for the observed tuberculostatic and antibacterial activity.

In another study, 2,6-di(coumarin-3-yl)pyridines exhibited moderate activity against the Gram-positive bacterium Bacillus subtilis.[9] The introduction of methyl or methoxy groups on the coumarin or phenyl rings did not significantly alter the antibacterial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a panel of microorganisms.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

start Start: Prepare microbial inoculum dilute Prepare serial dilutions of compounds in 96-well plate start->dilute inoculate Inoculate wells with microbial suspension dilute->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end_node End: Determine Minimum Inhibitory Concentration read_mic->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyridine derivatives have also been investigated for their anti-inflammatory properties. The structural features of Ethyl 2,6-dimethoxypyridine-3-carboxylate analogs could make them interesting candidates for the development of new anti-inflammatory agents.

Structure-Activity Relationship Insights:

Research on pyridine carboxylic acid derivatives has identified compounds with potent anti-inflammatory activity.[10][11] The specific substitution patterns on the pyridine ring are crucial for the observed effects. For instance, some imidazo[1,2-a]pyridine carboxylic acid derivatives have shown preferential inhibition of the COX-2 enzyme, a key target in inflammation.[12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay provides a simple and rapid method to screen for potential anti-inflammatory activity.

Objective: To evaluate the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Reference anti-inflammatory drug (e.g., diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin in PBS.

  • Induction of Denaturation: Heat the reaction mixtures in a water bath at a temperature that induces protein denaturation (e.g., 72°C for 5 minutes).

  • Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage of inhibition of protein denaturation for each compound concentration compared to the control.

Future Directions and Conclusion

The Ethyl 2,6-dimethoxypyridine-3-carboxylate scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. While direct comparative data for a series of its analogs is currently limited, the existing literature on related pyridine derivatives strongly suggests that this class of compounds warrants further investigation.

Future research should focus on the systematic synthesis and evaluation of a library of Ethyl 2,6-dimethoxypyridine-3-carboxylate analogs with variations at the 2, 6, and 3 positions. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds with optimized potency and selectivity for anticancer, antimicrobial, or anti-inflammatory applications. The experimental protocols provided in this guide offer a robust framework for conducting these essential biological evaluations.

References

Click to expand
  • Gorka, A. P., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules, 28(1), 448. Available from: [Link]

  • Gorka, A. P., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. PubMed, 36614785. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929496. Available from: [Link]

  • de la Cruz, J., et al. (2022). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 27(15), 4983. Available from: [Link]

  • Kalluraya, B., et al. (2007). Synthesis, characterization and antimicrobial activity of some 4-aryl-2,6-di(coumarin-3-yl)pyridines. Indian Journal of Chemistry - Section B, 46(10), 1704-1708. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(3), 1334. Available from: [Link]

  • Van de Walle, T., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(15), 5801. Available from: [Link]

  • Wang, L., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 40, 127958. Available from: [Link]

  • Al-Zahrani, A. A., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(16), 4995. Available from: [Link]

  • Lee, H., et al. (2006). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Bioorganic & Medicinal Chemistry Letters, 16(17), 4578-4581. Available from: [Link]

  • Desikan, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 17841. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 6(42), 28065-28080. Available from: [Link]

  • El-Sehrawi, H. M., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1), 49. Available from: [Link]

  • Bacchi, A., et al. (2007). Ethyl 6-amino-2-methoxypyridine-3-carboxylate, interplay of molecular and supramolecular structure. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 1), o49-o52. Available from: [Link]

  • Uivarosi, V., et al. (2023). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 28(13), 5035. Available from: [Link]

  • Lee, C. A., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942. Available from: [Link]

  • Fiedler, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(15), 5790. Available from: [Link]

  • Khan, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 28(15), 5788. Available from: [Link]

  • Al-Said, M. S., et al. (2011). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry, 46(11), 5344-5351. Available from: [Link]

  • Hnatek, E., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 51(38), 14619-14634. Available from: [Link]

  • Ullah, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 1-17. Available from: [Link]

  • Inflection Point Therapeutics Ltd. (2017). Heterocyclic compounds useful as pim kinase inhibitors. Google Patents.
  • Pękala, E., et al. (2021). Synthesis and in vitro evaluation of anti-inflammatory, antioxidant, and anti-fibrotic effects of new 8-aminopurine-2,6-dione-based phosphodiesterase inhibitors as promising anti-asthmatic agents. European Journal of Medicinal Chemistry, 222, 113575. Available from: [Link]

  • Sari, Y., et al. (2023). Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N-(Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl piperazine. Jurnal Penelitian Pendidikan IPA, 9(1), 1-7. Available from: [Link]

  • Fine, D. H., et al. (2013). Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent. The Open Dentistry Journal, 7, 121-126. Available from: [Link]

  • de Oliveira, R. B., et al. (2014). Design, Synthesis, and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4. Journal of Medicinal Chemistry, 57(5), 2095-2107. Available from: [Link]

Sources

Benchmarking Purity: A Comparative Guide to Ethyl 2,6-dimethoxypyridine-3-carboxylate

[1]

Executive Summary

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a pivotal heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and bicyclic scaffolds (e.g., thienopyridines).[1] While often commoditized, the variance in quality between "Technical Grade" (95%) and "Synthesis Grade" (>99%) significantly impacts downstream yields, particularly in metal-mediated couplings or hydride reductions.[1]

This guide moves beyond the standard Certificate of Analysis (CoA).[1] We analyze the implications of specific impurity profiles and provide a validated experimental protocol to verify reagent quality before committing to scale-up.

Part 1: The Criticality of the CoA

A CoA is not merely a receipt; it is a risk assessment tool.[1] For this pyridine ester, three parameters define its utility in high-value synthesis:

  • HPLC Purity vs. Assay: Purity (area %) tells you the ratio of the target peak to other UV-active species.[1] Assay (titration or qNMR) tells you the actual mass of the molecule.[1] A discrepancy here (e.g., 99% HPLC but 94% Assay) usually indicates non-UV active contaminants like inorganic salts (NaCl from synthesis) or residual moisture.[1]

  • The "Chloro" Impurity: The most common synthetic route involves the nucleophilic aromatic substitution of Ethyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide.[1] Incomplete reaction leaves Ethyl 2-chloro-6-methoxypyridine-3-carboxylate .[1] This impurity is a "silent killer" in palladium-catalyzed cross-couplings, as the chloro-group competes for the catalyst.[1]

  • Water Content (Karl Fischer): The methoxy groups are stable, but the ester moiety is susceptible to hydrolysis.[1] High water content (>0.5%) often correlates with the presence of the free carboxylic acid, which can quench organolithium or hydride reagents.

Comparative Specifications Table
ParameterSynthesis Grade (Recommended) Technical Grade (Common) Impact on Application
Purity (HPLC) ≥ 99.0%≥ 95.0%<99% risks side-reactions in cyclization steps.[1]
Appearance White to off-white crystalline solidYellow/Orange oil or solidColor often indicates oxidative degradation or polymer presence.[1]
Water (KF) ≤ 0.2%≤ 1.0%High water consumes expensive reagents (e.g., LAH, DIBAL).[1]
2-Chloro Impurity < 0.1%1.0 - 3.0%Poisons Pd-catalysts; leads to difficult-to-separate byproducts.[1]
Free Acid < 0.5%> 2.0%Alters pH; interferes with base-sensitive condensations.[1]

Part 2: Analytical Benchmarking

HPLC Analysis Strategy

Do not rely on a single wavelength.[1] Pyridine derivatives often have variable extinction coefficients.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 220 nm (amide/ester bonds).

  • Observation: The bis-methoxy product elutes later than the mono-chloro impurity due to the lipophilicity of the ethyl/methoxy groups.

H-NMR Validation (400 MHz, CDCl3)

The NMR spectrum provides a definitive structural fingerprint.[1]

  • 
     8.15 (d, 1H):  Aromatic proton at C4 (deshielded by ester).
    
  • 
     6.30 (d, 1H):  Aromatic proton at C5.
    
  • 
     4.35 (q, 2H) & 1.38 (t, 3H):  Ethyl ester pattern.[1]
    
  • 
     4.05 (s, 3H) & 3.95 (s, 3H): CRITICAL CHECK.  You must see two distinct singlets for the methoxy groups at C2 and C6.[1] If you see a third singlet or a shift integration mismatch, you likely have the regioisomer or mono-chloro impurity.[1]
    

Part 3: Experimental Validation Protocol

To validate the CoA claims, we utilize a Functional Stress Test : The reduction of the ester to the alcohol using Lithium Aluminum Hydride (LAH). This reaction is highly sensitive to water (quenching) and purity (yield loss).

Protocol: LAH Reduction to (2,6-dimethoxypyridin-3-yl)methanol

Objective: Confirm reagent quality by achieving >90% isolated yield.

Materials:

  • Ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 eq, 5 mmol, ~1.13 g)[1]

  • LiAlH

    
     (1.0 M in THF, 1.2 eq)[1]
    
  • Anhydrous THF (20 mL)

  • Rochelle’s Salt (Sat.[1] aq. Potassium Sodium Tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask under Nitrogen flow. Reason: Exclusion of atmospheric moisture is critical for LAH stability.

  • Solubilization: Dissolve the pyridine ester in 15 mL anhydrous THF. Cool to 0°C using an ice bath.

  • Addition: Add LiAlH

    
     solution dropwise over 10 minutes.
    
    • Observation: If the starting material is wet (Tech Grade), you will see vigorous bubbling (

      
       gas) immediately, and the reaction may stall.[1] High-quality material shows controlled evolution.[1]
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).[1] The ester (

    
    ) should disappear; alcohol (
    
    
    ) appears.
  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 0.2 mL Water

    • 0.2 mL 15% NaOH

    • 0.6 mL Water

    • Why: This specific ratio creates a granular white precipitate of aluminum salts that is easy to filter, rather than a gelatinous mess.

  • Workup: Add MgSO

    
    , stir for 15 mins, and filter through a Celite pad. Rinse with THF.[1][2]
    
  • Analysis: Concentrate in vacuo.

    • Success Criteria: Colorless oil/solid.[1][3] Yield > 90%.

    • Failure Mode: If yield is <75% or product is yellow, the starting material likely contained significant "free acid" or water impurities.

Part 4: Visualization & Workflow

Diagram 1: Quality Control Decision Logic

This diagram illustrates the decision matrix a researcher should apply when receiving a new batch of this material.

QC_WorkflowStartReceive Ethyl 2,6-dimethoxypyridine-3-carboxylateCheck_AppearanceVisual Inspection(Color/State)Start->Check_AppearanceDecision_ColorIs it Yellow/Orange?Check_Appearance->Decision_ColorReject_OxidationREJECT: Likely Oxidized/PolymerizedDecision_Color->Reject_OxidationYesCheck_HPLCRun HPLC (254nm)Decision_Color->Check_HPLCNo (White/Colorless)Impurity_CheckCheck for 'Chloro' Impurity(RT < Main Peak)Check_HPLC->Impurity_CheckReject_Cat_PoisonREJECT: Will Poison Pd CatalystsImpurity_Check->Reject_Cat_Poison> 0.5% AreaCheck_KFKarl Fischer TitrationImpurity_Check->Check_KF< 0.1% AreaWater_CheckWater > 0.5%?Check_KF->Water_CheckDry_MaterialAction: Azeotropic Drying (Toluene)Water_Check->Dry_MaterialYesApproveAPPROVE for SynthesisWater_Check->ApproveNoDry_Material->Approve

Caption: QC Decision Matrix for evaluating incoming pyridine ester batches.

Diagram 2: Impact of Impurities on Downstream Chemistry

Visualizing how specific impurities (Chloro-derivative and Water) derail the LAH reduction pathway.[1]

Reaction_PathwaySMEthyl 2,6-dimethoxypyridine-3-carboxylateReactionReduction ProcessSM->ReactionReagentLiAlH4 (Hydride Source)Reagent->ReactionSide_ReactionQuenching / ExothermReagent->Side_ReactionConsumes ReagentImp_WaterImpurity: Water (H2O)Imp_Water->Side_ReactionImp_AcidImpurity: Free AcidImp_Acid->Side_ReactionProductTarget Alcohol(High Yield)Reaction->ProductAnhydrous ConditionsWasteAluminum Hydroxides + H2 Gas(Yield Loss)Side_Reaction->Waste

Caption: Mechanistic interference of common CoA impurities on hydride reduction efficiency.

References

  • PubChem. Ethyl 2,6-dimethoxypyridine-3-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Organic Syntheses. General Procedures for Pyridine Carboxylate Reductions. Org. Synth. 2010, 87, 161.[1] (Referenced for Fieser Workup standard). Available at: [Link][1]

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Referenced for mixed-mode chromatography conditions). Available at: [Link]

Safety Operating Guide

Technical Guide: Safe Disposal of Ethyl 2,6-dimethoxypyridine-3-carboxylate

[1][2][3]

Executive Summary & Operational Directive

Ethyl 2,6-dimethoxypyridine-3-carboxylate (CAS: 562840-46-4) is a functionalized pyridine ester commonly used as a pharmaceutical intermediate.[1][2][3] While not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations by specific name, it must be managed as Hazardous Organic Waste due to its potential for acute toxicity and skin/eye/respiratory irritation (H315, H319, H335).[1][2][3]

Immediate Action Required:

  • Do NOT dispose of down the drain.[4]

  • Do NOT mix with strong oxidizers or acids during accumulation.[1]

  • Primary Disposal Method: High-temperature incineration at a licensed facility.[1]

Chemical Profile & Hazard Assessment

To ensure self-validating safety protocols, researchers must understand the causality behind the disposal requirements.[1] The pyridine ring creates specific chemical incompatibilities, while the ester functionality dictates its metabolic stability and environmental persistence.[3]

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 562840-46-4Use for waste manifesting and inventory tracking.[1][2][3]
Formula C₁₀H₁₃NO₄Nitrogen content requires incineration with scrubber (NOx control).[2][3]
Physical State Solid (White to Off-white)Segregate into "Solid Hazardous Waste" unless dissolved.[1][2][3]
Hazards (GHS) H315, H319, H335Irritant. PPE (Gloves, Goggles, N95/Fume Hood) is mandatory.[1][2][3]
Reactivity Combustible; Incompatible with OxidizersSegregation Critical: Keep away from nitric acid or perchlorates.[2][3]
The Mechanism of Hazard

The pyridine moiety is electron-rich, making it susceptible to oxidation.[1] If mixed with strong oxidizing agents (e.g., concentrated nitric acid) in a waste container, an exothermic reaction can occur, potentially leading to container pressurization or rupture.[1][2][3] Furthermore, as a nitrogen-heterocycle, improper incineration (low temperature) can release toxic nitrogen oxides (NOx).[1][2] Therefore, professional incineration with flue gas scrubbing is the only validated disposal route.[1]

Pre-Disposal: Segregation & Compatibility Workflow

Effective disposal begins at the bench.[1] The following decision logic ensures that the compound enters the correct waste stream, preventing cross-contamination or dangerous reactions.

Waste Stream Decision Tree

Waste_Disposal_FlowStartWaste Generation:Ethyl 2,6-dimethoxypyridine-3-carboxylateState_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid / Powder ResidueState_Check->Solid_Path Dry SolidLiquid_PathDissolved in Solvent(e.g., HPLC Waste, Mother Liquor)State_Check->Liquid_Path SolutionSegregation_SolidSegregation:Separate from OxidizersDouble-bag in clear polyethyleneSolid_Path->Segregation_SolidSegregation_LiquidSegregation:Check Solvent Compatibility(No Oxidizers/Acids)Liquid_Path->Segregation_LiquidContainer_SolidContainer:Wide-mouth HDPE JarLabel: 'Hazardous Waste - Solid'Segregation_Solid->Container_SolidContainer_LiquidContainer:Solvent Carboy (HDPE/Glass)Label: 'Hazardous Waste - Liquid'Segregation_Liquid->Container_LiquidFinalTransfer to EHS/Disposal Vendor(High-Temp Incineration)Container_Solid->FinalContainer_Liquid->Final

Figure 1: Operational decision tree for segregating Ethyl 2,6-dimethoxypyridine-3-carboxylate based on physical state. Note the critical segregation step to avoid oxidizer contact.[3]

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Applicability: Expired reagents, weighing paper residues, spill cleanup materials.[1][2][3]

  • Containment: Collect the solid using a chemically resistant scoop or spatula.[1] Do not generate dust; work inside a chemical fume hood.[1]

  • Primary Packaging: Place the material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Packaging: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) drum or bucket dedicated to "Solid Hazardous Waste."

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Chemical Name: Write "Ethyl 2,6-dimethoxypyridine-3-carboxylate" (Do not use abbreviations).

    • Constituents: If mixed with cleanup absorbents, list "Silica gel/Vermiculite contaminated with Pyridine Ester."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Scenario B: Liquid Waste (Reaction Mixtures or HPLC Effluent)

Applicability: Mother liquors, HPLC waste streams.[1][2][3]

  • Compatibility Check: Ensure the liquid waste carboy does NOT contain strong acids (Sulfuric, Nitric) or Oxidizers (Peroxides).[1] The compound is generally compatible with standard organic solvents (Methanol, Acetonitrile, DCM, Ethyl Acetate).[1][3]

  • Transfer: Use a funnel to prevent splashing. Pour the solution into the "Organic Solvents" waste container.

  • Labeling:

    • Update the container log immediately.[1]

    • Record the approximate percentage of the pyridine ester (e.g., "<1% Ethyl 2,6-dimethoxypyridine-3-carboxylate").

Emergency Contingencies

In the event of a spill during the disposal process, adherence to the S.P.I.R.I.T. protocol is required:

  • S top the source (if safe).[1]

  • P rotect personnel (Evacuate immediate area if dust is airborne).[1][5][6]

  • I solate the area.[1][7][8]

  • R eport to EHS.[1]

  • I nitiate cleanup (Only if trained).[1][9]

  • T ransfer waste.[1][8][10]

Cleanup Protocol:

  • Don PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator if powder is fine.[1]

  • Cover spill with an inert absorbent (Vermiculite or Sand).[1] Do not use combustible materials like sawdust.

  • Sweep into the solid waste container described in Scenario A.

  • Clean the surface with a soap and water solution; collect this rinse water into the Liquid Waste container.[1]

Regulatory & Compliance Context

While this specific CAS is not explicitly listed on the EPA's P-list or U-list, it falls under the "Generator Knowledge" clause of RCRA.[1] The generator is responsible for determining if the waste exhibits hazardous characteristics.[3]

  • Waste Code Assignment:

    • If the material is pure and unused: It may not carry a specific federal waste code but is often managed as D001 (Ignitable) if the flashpoint is low (unlikely here) or simply as non-RCRA regulated hazardous waste.[1]

    • Best Practice: Treat as Hazardous Waste due to H315/H319/H335 health hazards.[1]

    • If mixed with solvents: The solvent codes usually dictate the stream (e.g., F003 for Acetone/Methanol mixtures).[1]

References

  • AOBChem. (n.d.).[1][11] Safety Data Sheet: Ethyl 2,6-dimethoxypyridine-3-carboxylate. Retrieved from [Link][1][2][3]

  • United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Laboratory Chemical Waste Management Guidelines. Retrieved from [Link][1][2][3]

  • PubChem. (2023).[1] Compound Summary: Pyridine-3-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dimethoxypyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dimethoxypyridine-3-carboxylate

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